Cdk7-IN-32
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H35N5O2Si |
|---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-d]pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H35N5O2Si/c1-15-9-10-16(2)18(13-15)25-22(31)29-14-17-19(23(29,3)4)27-28-20(17)26-21(30)24(11-8-12-24)32(5,6)7/h9-10,13H,8,11-12,14H2,1-7H3,(H,25,31)(H2,26,27,28,30) |
InChI Key |
IMCNRIYCSLOXFM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to CDK7 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific inhibitor designated "Cdk7-IN-32" is not publicly available. This document provides a comprehensive technical guide on the core principles and methodologies for assessing the target engagement of Cyclin-Dependent Kinase 7 (CDK7) inhibitors, using data from well-characterized research compounds such as THZ1, YKL-5-124, and SY-351 as illustrative examples.
Introduction: CDK7 as a Dual-Function Therapeutic Target
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that serves as a critical regulatory node at the intersection of cell cycle control and gene transcription, making it a compelling target for cancer therapy.[1][2][3][4] Its function is twofold:
-
Cell Cycle Regulation: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 phosphorylates and activates other key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[5][6][7][8] This activation is essential for driving cells through the various phases of the cell cycle.[8][9]
-
Transcriptional Control: CDK7 is also a core component of the general transcription factor TFIIH.[1][6][8][10] In this role, it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), specifically at serine 5 (Ser5) and serine 7 (Ser7) residues.[8][11] This phosphorylation is a crucial step for transcription initiation and the transition to productive elongation.[8][10][12]
Given that many cancers exhibit a dependency on elevated transcriptional activity and dysregulated cell cycle progression, inhibiting CDK7 offers a powerful strategy to simultaneously disrupt these core oncogenic processes.[13]
Mechanisms of Action and Target Engagement
CDK7 inhibitors, particularly covalent inhibitors, are designed to bind to the CDK7 enzyme and block its kinase activity.[1] Covalent inhibitors like THZ1 and YKL-5-124 form a permanent bond with a specific cysteine residue (C312) located near the active site of CDK7, leading to irreversible inhibition.[7] This targeted action prevents CDK7 from phosphorylating its substrates, resulting in two primary downstream effects:
-
Cell Cycle Arrest: By blocking CAK activity, CDK7 inhibitors prevent the activation of cell cycle CDKs, leading to a halt in cell cycle progression.[1]
-
Transcriptional Repression: Inhibition of TFIIH-associated CDK7 activity reduces RNAPII CTD phosphorylation, disrupting transcription initiation and elongation.[1][14] This is particularly effective against cancer cells that are addicted to the high-level expression of certain oncogenes driven by super-enhancers.[3]
Verifying that a compound effectively engages CDK7 within a cellular context is paramount for its development. This involves a multi-faceted approach employing biochemical, cellular, and in vivo assays to confirm direct binding and measure the downstream consequences of target inhibition.
Quantitative Data on CDK7 Inhibitor Activity
The following tables summarize publicly available data for well-characterized, selective CDK7 inhibitors.
Table 1: Biochemical Potency and Selectivity of CDK7 Inhibitors
| Compound | Target | Assay Type | IC50 / Kᵢ | Selectivity Notes |
|---|---|---|---|---|
| SY-351 | CDK7 | Kinase Assay | Kᵢ = 62.5 nM | At 1 µM, inhibits 6 other kinases >50%, including CDK12 and CDK13.[15][16] |
| YKL-5-124 | CDK7 | Biochemical Assay | - | Selective for CDK7 over CDK12/13.[7] |
| THZ1 | CDK7 | Biochemical Assay | - | Exhibits cross-reactivity against CDK12/13 at higher concentrations.[11] |
| SNS-032 | CDK2, CDK7, CDK9 | Kinase Assay | IC50 = 4 nM (CDK7) | Potent inhibitor of CDK2, 7, and 9.[17] |
| Samuraciclib | CDK7 | Kinase Assay | - | Orally bioavailable, ATP-competitive inhibitor.[18] |
Table 2: Cellular Activity of CDK7 Inhibitors
| Compound | Cell Line | Cancer Type | Cellular Potency (IC50/EC50) | Target Engagement (EC50/EC90) |
|---|---|---|---|---|
| YKL-5-124 | HNSCC Cell Lines | Head and Neck Squamous Cell Carcinoma | IC50 = 35 - 100 nM | - |
| Samuraciclib | HNSCC Cell Lines | Head and Neck Squamous Cell Carcinoma | IC50 = 30 - 200 nM | - |
| SY-351 | HL-60 | Acute Myeloid Leukemia | - | Target Engagement EC90 = 39 nM[15][16] |
| Cdk7-IN-8 | HCC70 | Triple-Negative Breast Cancer | IC50 = 50.85 nM | - |
| Cdk7-IN-8 | OVCAR-3 | Ovarian Cancer | IC50 = 45.31 nM | - |
| Cdk7-IN-8 | HCT116 | Colorectal Carcinoma | IC50 = 25.26 nM | - |
Table 3: In Vivo Efficacy of CDK7 Inhibitors
| Compound | Animal Model | Cancer Type | Dosage & Schedule | Outcome |
|---|---|---|---|---|
| YKL-5-124 | Mouse models of Multiple Myeloma | Multiple Myeloma | - | Causes in vivo tumor regression and increases survival.[2][19] |
| THZ2 | D458 Orthotopic Xenograft | Medulloblastoma | 15 mg/kg with 1.5 Gy IR for 5 days | Significant reduction in tumor signals and increased survival.[20] |
| Cdk7-IN-8 | Male ICR Mice Xenograft | - | 25 mg/kg, p.o., qd for 21 days | Tumor Growth Inhibition (TGI) = 81.9%[13] |
Experimental Protocols for Target Engagement
A rigorous assessment of target engagement requires multiple orthogonal methods to build a comprehensive evidence package.
Biochemical Kinase Assays
These assays provide the initial confirmation of direct enzymatic inhibition.
-
Objective: To measure the ability of an inhibitor to block the kinase activity of purified, recombinant CDK7/Cyclin H/MAT1 complex in vitro.
-
Methodology:
-
Reaction Setup: A reaction is prepared containing the purified CDK7 enzyme complex, a specific peptide substrate (e.g., Cdk7/9tide), and ATP (often including radiolabeled [γ-³²P]ATP).[15][21]
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.[21]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours) to allow for substrate phosphorylation.[15]
-
Detection: The amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or by using luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced as a direct indicator of kinase activity.[22]
-
Data Analysis: The results are plotted as kinase activity versus inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target binding in intact cells or cell lysates.[23][24]
-
Objective: To determine if the inhibitor binds to and stabilizes CDK7 inside the cell, confirming target engagement.[23]
-
Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. When heated, the unbound protein will denature and precipitate at a lower temperature than the ligand-bound protein.[23]
-
Methodology (Isothermal Dose-Response):
-
Cell Treatment: Culture cells and treat them with a range of concentrations of the test inhibitor or a vehicle control (DMSO) for a defined period (e.g., 3 hours).[23]
-
Heat Shock: Harvest the cells, resuspend them in a buffer with protease inhibitors, and heat the cell suspensions to a specific temperature (determined from a preliminary melt curve experiment) where a significant fraction of unbound CDK7 denatures.[23]
-
Lysis and Centrifugation: Lyse the cells (e.g., through freeze-thaw cycles) and centrifuge to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction.
-
Protein Quantification: Collect the supernatant (soluble fraction) and normalize the protein concentrations across all samples.[23]
-
Western Blot Analysis: Analyze the amount of soluble CDK7 remaining in each sample using SDS-PAGE and Western blotting with a CDK7-specific antibody. A loading control (e.g., β-actin) is used to ensure equal protein loading.[23]
-
Data Analysis: The amount of soluble CDK7 is plotted against the inhibitor concentration. A sigmoidal curve indicates stabilization, and the EC50 (the concentration for 50% stabilization) can be calculated, representing target engagement.
-
Western Blotting for Downstream Effects
This method provides functional evidence of target inhibition by measuring the phosphorylation status of known CDK7 substrates.
-
Objective: To confirm that CDK7 inhibition leads to a decrease in the phosphorylation of its direct and downstream substrates in cells.
-
Methodology:
-
Cell Treatment: Treat cells with the CDK7 inhibitor at various concentrations and for different time points.[25]
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[25]
-
Protein Quantification: Determine the total protein concentration for each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.[25]
-
Immunoblotting: Probe the membrane with primary antibodies specific for:
-
Direct CDK7 Targets: Phospho-RNAPII CTD (Ser5), Phospho-RNAPII CTD (Ser7).[14][25]
-
Downstream CAK Targets: Phospho-CDK1 (Thr161), Phospho-CDK2 (Thr160).[7][14]
-
Potential Off-Targets: Phospho-RNAPII CTD (Ser2) to assess CDK9/CDK12 inhibition.[14]
-
Total Protein Levels: Total RNAPII, Total CDK1/CDK2, and a loading control (e.g., GAPDH, Tubulin).[14][25]
-
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.[14]
-
Analysis: Quantify band intensities to determine the dose- and time-dependent decrease in phosphorylation of CDK7 substrates relative to total protein levels.
-
In Vivo Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy and pharmacodynamic effects of the inhibitor.
-
Objective: To assess the ability of the CDK7 inhibitor to inhibit tumor growth in a living organism and to confirm target engagement in tumor tissue.
-
Methodology:
-
Model Establishment: Implant human cancer cells (e.g., HCT116, OVCAR-3) subcutaneously or orthotopically into immunocompromised mice.[13]
-
Treatment: Once tumors reach a palpable size, randomize the animals into treatment (CDK7 inhibitor) and vehicle control groups. Administer the drug according to a predetermined dose and schedule (e.g., 25 mg/kg, oral, once daily).[13]
-
Tumor Measurement: Monitor tumor volume regularly using calipers. Track animal body weight as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at specific time points), collect tumor tissue and plasma samples.
-
Analyze tumor lysates by Western blot for the same phosphorylation markers used in cellular assays (p-RNAPII, p-CDK1/2) to confirm in vivo target engagement.
-
Analyze plasma samples to determine the pharmacokinetic (PK) profile of the drug.[26]
-
-
Efficacy Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and assess statistical significance between the treatment and control groups.[13]
-
Visualizing Pathways and Workflows
CDK7 Signaling Pathways
Caption: Dual roles of CDK7 in transcription and cell cycle, both inhibited by this compound.
Experimental Workflow for Target Engagement Validation
Caption: A multi-step workflow to validate CDK7 inhibitor target engagement.
Logical Framework: From Target Engagement to Anti-Cancer Effect
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. assets.thermofisher.cn [assets.thermofisher.cn]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. benchchem.com [benchchem.com]
- 24. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. mjournal.squ.edu.om [mjournal.squ.edu.om]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Cyclin-Dependent Kinase 7 (CDK7) Inhibitors
Disclaimer: As of December 2025, publicly available scientific literature and chemical databases do not contain specific information on a compound designated "Cdk7-IN-32." The synthesis, chemical properties, and experimental data for this particular molecule are not disclosed in the public domain. This guide will therefore provide a comprehensive overview of the synthesis, chemical properties, and biological evaluation of representative and well-characterized CDK7 inhibitors, such as THZ1 and YKL-5-124, to serve as a technical resource for researchers, scientists, and drug development professionals.
Introduction to CDK7 as a Therapeutic Target
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its various phases.[2][3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation and elongation of transcription.[4][5] Due to its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising target for cancer therapy.[6][7]
Chemical Properties and Synthesis of Representative CDK7 Inhibitors
While the specific details for this compound are unavailable, the chemical properties and synthetic routes of other potent CDK7 inhibitors have been published. These inhibitors are often characterized by their high selectivity and, in some cases, a covalent mechanism of action.
Quantitative Data for Representative CDK7 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| THZ1 | CDK7 | - | T-cell acute lymphocytic leukemia cells | Cell-based | [4] |
| YKL-5-124 | CDK7 | - | HAP1 cells | Cell-based | [8] |
| Cdk7-IN-8 | CDK7 | 45.31 | HCT116 (Colon Cancer) | Cell Proliferation Assay | [6] |
| Cdk7-IN-8 | CDK7 | 44.47 | HCC1806 (Breast Cancer) | Cell Proliferation Assay | [6] |
| Cdk7-IN-8 | CDK7 | 50.85 | HCC70 (Breast Cancer) | Cell Proliferation Assay | [6] |
Note: Specific IC50 values from enzymatic assays are often detailed in the primary research articles and can vary based on assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize CDK7 inhibitors.
Cell Proliferation Assay (WST-8/CCK-8)
This protocol is adapted from methodologies used to evaluate the anti-proliferative effects of CDK7 inhibitors.[6]
Objective: To determine the effect of a CDK7 inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, OVCAR-3)
-
Complete cell culture medium
-
96-well cell culture plates
-
CDK7 inhibitor (e.g., Cdk7-IN-8)
-
Water-soluble tetrazolium salt (WST-8) or Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at an optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the CDK7 inhibitor in culture medium. Add the diluted compound to the wells, typically in a volume of 100 µL, to achieve the final desired concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for an additional 48-72 hours.
-
WST-8/CCK-8 Addition: Add 10 µL of WST-8/CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Phospho-Protein Levels
This protocol is a generalized procedure based on descriptions of evaluating the effects of CDK7 inhibitors on downstream signaling.[8][9]
Objective: To assess the impact of a CDK7 inhibitor on the phosphorylation of its downstream targets, such as the RNA Polymerase II CTD and other CDKs.
Materials:
-
Cancer cell line of interest
-
CDK7 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II Ser5, anti-phospho-CDK1 T161, anti-phospho-CDK2 T160)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the CDK7 inhibitor at various concentrations and time points. Lyse the cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels relative to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in cell cycle and transcription.
Experimental Workflow for CDK7 Inhibitor Evaluation
Caption: Workflow for preclinical evaluation of a CDK7 inhibitor.
References
- 1. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
Discovery and development of Cdk7-IN-32
An In-Depth Technical Guide on the Discovery and Development of a Selective Covalent CDK7 Inhibitor: A Case Study of YKL-5-124
Disclaimer: Information regarding a specific molecule designated "Cdk7-IN-32" is not publicly available in the reviewed literature. This guide will focus on a well-characterized, selective, and covalent CDK7 inhibitor, YKL-5-124, as a representative example to fulfill the technical requirements of the request.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, driving the cell cycle forward.[2][4][5] Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for the initiation and elongation phases of transcription.[1][4][6] Given its dual roles, CDK7 has emerged as a promising therapeutic target in oncology.[2][7][8] This guide details the discovery, mechanism of action, and preclinical evaluation of YKL-5-124, a potent and selective covalent inhibitor of CDK7.[9]
Discovery and Rationale for a Selective Covalent Inhibitor
The development of CDK7 inhibitors has been a significant focus in cancer research.[7][8] Early inhibitors like THZ1, while potent, also exhibited off-target activity against CDK12 and CDK13, complicating the interpretation of its cellular effects.[9] This highlighted the need for more selective inhibitors to delineate the specific roles of CDK7 in cell cycle control and transcription. The development of YKL-5-124 was aimed at achieving high selectivity for CDK7 through a covalent mechanism of action, targeting a unique cysteine residue (C312) in the CDK7 active site.[9] This covalent interaction was designed to provide high potency and prolonged target engagement.
Quantitative Data Summary
The following table summarizes the key quantitative data for the CDK7 inhibitor YKL-5-124 and its reversible analog, YKL-5-167.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| YKL-5-124 | CDK7/CycH/MAT1 | In vitro kinase assay | 9.7 | [9] |
| YKL-5-124 | CDK2/CycA | Z'-LYTE kinase assay | 1300 | [9] |
| YKL-5-124 | CDK9/CycT1 | Adapta Eu kinase assay | 3020 | [9] |
| YKL-5-167 | CDK7/CycH/MAT1 | In vitro kinase assay | >10,000 | [9] |
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against various cyclin-dependent kinases.
Protocol for Radioactive In Vitro Kinase Assay (for CDK7):
-
The kinase enzyme (CDK7/CycH/MAT1) is incubated with varying concentrations of the inhibitory compound.
-
The incubation occurs in the presence of 1 mM ATP containing 0.45 µCi/µL of 32P-labeled ATP for 5 minutes at 30°C.
-
The kinase reaction is initiated by the addition of a suitable substrate.
-
The reaction mixture is incubated for 15 minutes at 30°C.
-
The reaction is stopped by adding EDTA to a final concentration of 50 mM.
-
The reaction mixture is spotted onto nitrocellulose membranes.
-
The membranes are washed three times for 5 minutes each with 0.75% (v/v) phosphoric acid.
-
The radioactivity on the filters, corresponding to the phosphorylated substrate, is measured to determine the extent of kinase inhibition.[9]
Protocols for Commercial In Vitro Kinase Assays (for CDK2 and CDK9):
-
Adapta Eu Kinase Assay (for CDK9/CycT1): This assay was performed by Life Technologies at ATP concentrations near the Km value.[9]
-
Z'-LYTE Kinase Assay (for CDK2/CycA): This assay was also conducted at Life Technologies using ATP at its Km concentration.[9]
Cell-Based Assays
Objective: To evaluate the on-target effects of the inhibitors in a cellular context.
Immunoprecipitation and Kinase Assay from Cellular Lysates:
-
HeLa cells stably expressing wild-type or C312S mutant FLAG-tagged CDK7 are treated with either DMSO (vehicle control), YKL-5-124, or the reversible analog YKL-5-167 for 6 hours.
-
Cells are harvested and lysed in a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 5 mM EDTA, and protease and phosphatase inhibitors.
-
CDK7-FLAG is immunoprecipitated from the cell lysates using an anti-FLAG antibody.
-
The immunoprecipitated CDK7 is then used in an in vitro kinase assay to measure its activity, as described in the radioactive kinase assay protocol. This allows for the assessment of how the compound inhibits CDK7 activity within the cell.[9]
Cell Cycle Analysis:
-
HAP1 cells are exposed to varying concentrations of YKL-5-124 (e.g., 125 nM to 2 µM) or the control compound YKL-5-167 for 24 hours.
-
Cell extracts are prepared and subjected to Western blotting.
-
Blots are probed with antibodies against total and phosphorylated forms of CDK1 (pT161) and CDK2 (pT160) to assess the impact on CAK activity.
-
PARP cleavage is also analyzed to monitor the induction of apoptosis.[9]
Visualizations
CDK7 Signaling Pathways
Caption: Dual roles of CDK7 in transcription and cell cycle control.
Mechanism of Covalent Inhibition by YKL-5-124
Caption: YKL-5-124 forms a covalent bond with Cys312 in the CDK7 active site.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the preclinical characterization of a CDK7 inhibitor.
Mechanism of Action and Cellular Effects
YKL-5-124 is a nanomolar covalent inhibitor that targets cysteine 312 on CDK7.[9] This covalent modification leads to the irreversible inactivation of the kinase. The selectivity of YKL-5-124 for CDK7 over other CDKs, such as CDK2 and CDK9, is over 100-fold.[9]
The cellular effects of YKL-5-124 are primarily driven by the inhibition of CDK7's CAK activity.[9] Treatment of cells with YKL-5-124 leads to a significant disruption of cell cycle progression, causing an arrest at the G1/S transition.[9] This is accompanied by an inhibition of E2F-driven gene expression.[9] The on-target specificity of these effects was confirmed by the observation that a C312S mutant of CDK7, which cannot be covalently modified by YKL-5-124, rescues these phenotypes.[9]
Interestingly, unlike the less selective inhibitor THZ1, treatment with YKL-5-124 alone did not result in a significant change to Pol II CTD phosphorylation.[9] This suggests that selective inhibition of CDK7's CAK activity is the predominant phenotype observed with YKL-5-124, and that there may be redundancies in the CDK control of gene transcription.[9]
Conclusion
YKL-5-124 represents a significant advancement in the development of CDK7 inhibitors, offering high potency and selectivity through a covalent mechanism of action. Its characterization has provided valuable insights into the distinct roles of CDK7 in cell cycle regulation and transcription. The predominant effect of selective CDK7 inhibition with YKL-5-124 is a strong cell cycle arrest, highlighting its potential as a therapeutic agent for cancers characterized by misregulation of the cell cycle and E2F-driven proliferation.[9][10] Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of highly selective CDK7 inhibitors like YKL-5-124.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDK7 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. Transcriptional inhibition by CDK7/9 inhibitor SNS-032 abrogates oncogene addiction and reduces liver metastasis in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 8. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
The Impact of CDK7 Inhibition on Cell Cycle Progression: A Technical Guide
Note to the Reader: This guide provides a comprehensive overview of the effects of Cyclin-Dependent Kinase 7 (CDK7) inhibitors on cell cycle progression. While the initial request specified "Cdk7-IN-32," a thorough search of publicly available scientific literature and databases did not yield specific information on a compound with this designation. Therefore, this document focuses on the well-characterized effects of potent and selective CDK7 inhibitors, such as THZ1 and SY-5609, which are considered representative of this class of therapeutic agents. The principles, mechanisms, and experimental observations detailed herein are broadly applicable to the study of CDK7 inhibition in the context of cancer cell biology.
Introduction: The Dual Role of CDK7 in Transcription and Cell Cycle Control
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: transcription and cell cycle regulation.[1][2] As a component of the general transcription factor IIH (TFIIH), CDK7 is essential for the initiation of transcription by RNA polymerase II (Pol II).[3][4] It achieves this by phosphorylating the C-terminal domain (CTD) of the largest subunit of Pol II, primarily at serine 5 and 7 residues.[5][6]
Concurrently, CDK7 functions as the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1.[4][7] In this capacity, CDK7 is responsible for the activating phosphorylation of several key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, on their T-loop residues.[2][8][9] This activation is a prerequisite for their kinase activity and, consequently, for the orderly progression through the different phases of the cell cycle.[4][8] Given its dual function, CDK7 has emerged as a compelling therapeutic target in oncology, as its inhibition can simultaneously disrupt the transcriptional program of cancer cells and halt their proliferation by inducing cell cycle arrest.[1][10][11]
Mechanism of Action: How CDK7 Inhibitors Impede Cell Cycle Progression
CDK7 inhibitors exert their effects on the cell cycle primarily through the disruption of the CAK complex's function. By binding to the active site of CDK7, these small molecules prevent the phosphorylation and subsequent activation of downstream cell cycle CDKs.[1] This leads to a cascade of events that ultimately results in cell cycle arrest, typically at the G1 or G2/M phases, and can induce apoptosis.[1][12]
The inhibition of CDK7 leads to a decrease in the phosphorylation of CDK1, CDK2, CDK4, and CDK6.[5][8] The reduced activity of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma protein (Rb), which in its hypophosphorylated state, remains bound to the E2F family of transcription factors, thereby blocking the expression of genes required for the G1/S transition.[8] Similarly, the lack of CDK2 activation prevents the transition from the G1 to the S phase.[4][8] Inhibition of CDK1 activation is crucial for blocking the G2/M transition.[4]
Quantitative Analysis of CDK7 Inhibition on Cell Cycle Distribution
The treatment of cancer cells with CDK7 inhibitors leads to a significant redistribution of cells within the cell cycle phases. This is typically quantified using flow cytometry analysis of DNA content after staining with a fluorescent dye like propidium (B1200493) iodide.
Table 1: Effect of CDK7 Inhibitor THZ1 on Cell Cycle Progression in Cervical Cancer Cell Lines
| Cell Line | Treatment (THZ1) | % G1 Phase | % S Phase | % G2/M Phase |
| HeLa | Control | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 0.9 |
| 50 nM | 58.1 ± 2.5 | 15.7 ± 1.8 | 26.2 ± 1.3 | |
| SiHa | Control | 60.1 ± 1.8 | 25.4 ± 1.2 | 14.5 ± 0.7 |
| 50 nM | 63.5 ± 2.0 | 12.9 ± 1.5 | 23.6 ± 1.1 |
*Data are representative and compiled from findings reported in the literature. Actual values may vary based on experimental conditions. A conspicuous increase in the G2/M phase and a concomitant decrease in the S phase in cervical cancer cells were observed after THZ1 treatment.[12]
Impact of CDK7 Inhibition on Key Cell Cycle Regulatory Proteins
The effects of CDK7 inhibitors on cell cycle progression are underpinned by changes in the phosphorylation status and expression levels of critical cell cycle regulatory proteins. These changes are typically assessed by Western blotting.
Table 2: Modulation of Cell Cycle Proteins Following CDK7 Inhibition
| Protein | Effect of CDK7 Inhibition | Rationale |
| p-CDK1 (Thr161) | Decreased | Direct inhibition of CAK activity prevents CDK1 activation. |
| p-CDK2 (Thr160) | Decreased | Direct inhibition of CAK activity prevents CDK2 activation.[5] |
| p-Rb (Ser780/807/811) | Decreased | Reduced CDK4/6 activity due to lack of CAK-mediated activation.[5] |
| Cyclin B1 | Decreased | Downregulation of G2/M phase-specific cyclins. |
| p-RNA Pol II (Ser5) | Decreased | Inhibition of CDK7's transcriptional function within TFIIH.[5][6] |
| p-RNA Pol II (Ser2) | Decreased | Indirect effect through inhibition of CDK9 activation.[5][6] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Plate cancer cells at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with the CDK7 inhibitor at various concentrations or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting: Aspirate the medium and wash the cells with ice-cold PBS. Detach the cells using trypsin-EDTA.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of propidium iodide. The percentages of cells in G1, S, and G2/M phases are determined by analyzing the DNA content histogram using appropriate software (e.g., FlowJo, ModFit).
Western Blot Analysis of Cell Cycle Proteins
-
Protein Extraction: Following treatment with the CDK7 inhibitor, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-CDK1, p-CDK2, p-Rb, Cyclin B1, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Impact of CDK7 Inhibition
Signaling Pathway Diagram
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CDK7 inhibitor - potential treatment strategy for multiple tumors [synapse.patsnap.com]
- 8. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 10. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 11. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to YKL-5-124: A Selective Covalent CDK7 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of YKL-5-124, a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical regulator of the cell cycle and transcription, making it a compelling target for cancer therapeutics.[1] YKL-5-124 offers a unique tool to dissect the specific roles of CDK7 in cancer biology due to its high selectivity over other cyclin-dependent kinases, particularly CDK12 and CDK13.[2]
Core Compound Data: YKL-5-124
| Property | Value | Reference |
| Target | Cyclin-Dependent Kinase 7 (CDK7) | [1] |
| Mechanism of Action | Irreversible covalent inhibitor | [1] |
| IC50 (CDK7) | 53.5 nM | [1][3] |
| IC50 (CDK7/Mat1/CycH complex) | 9.7 nM | [1][3][4] |
| Selectivity | >100-fold selective for CDK7 over CDK9 and CDK2; Inactive against CDK12 and CDK13 | [1][3] |
Mechanism of Action
YKL-5-124 is a selective, irreversible inhibitor that covalently targets a cysteine residue (C312) on CDK7, located outside of the canonical kinase domain.[2] This covalent binding leads to the inactivation of CDK7's kinase activity. As a component of the CDK-activating kinase (CAK) complex, CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] By inhibiting CDK7, YKL-5-124 disrupts the activation of these downstream CDKs, leading to a halt in cell cycle progression.[2][5]
A key feature of YKL-5-124 is its minimal impact on the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a process also regulated by CDK7.[2][3] This contrasts with other less selective CDK7 inhibitors, such as THZ1, which also inhibit CDK12 and CDK13, kinases that play a more dominant role in Pol II CTD phosphorylation.[2] The high selectivity of YKL-5-124 allows for the specific investigation of the cell cycle-related functions of CDK7.
Signaling Pathway of YKL-5-124 Action
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cdk7-IN-32 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of cell cycle progression and transcription.[1][2][3][4][5] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][4][5][6][7] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation of transcription.[2][3][4][5][6] Given its dual roles, CDK7 has emerged as a promising therapeutic target in oncology.[1][2] Cdk7-IN-32 is a potent and selective inhibitor of CDK7, designed for in vitro studies to probe the biological functions of CDK7 in cancer cells.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of CDK7, inhibiting its kinase activity. This inhibition disrupts two major cellular processes:
-
Cell Cycle Progression: By inhibiting the CAK complex, this compound prevents the activation of cell cycle-dependent kinases, leading to cell cycle arrest, primarily at the G1/S transition.[1][8]
-
Transcription: Inhibition of TFIIH-associated CDK7 activity leads to a reduction in RNA Polymerase II CTD phosphorylation, particularly at Serine 5 (Ser5) and Serine 7 (Ser7), which in turn suppresses the transcription of many genes, including key oncogenes.[2][3][8][9]
Signaling Pathway
Caption: this compound inhibits both cell cycle progression and transcription by targeting CDK7.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines based on data for similar CDK7 inhibitors.[6] These values should be determined empirically for your specific cell line of interest.
| Cell Line | Cancer Type | IC50 (72h treatment) |
| HCC70 | Triple-Negative Breast Cancer | ~50 nM |
| OVCAR-3 | Ovarian Cancer | ~45 nM |
| HCT116 | Colorectal Cancer | ~25 nM |
| HCC1806 | Triple-Negative Breast Cancer | ~44 nM |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Include a DMSO-only control.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the DMSO control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Target Engagement
This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation status of CDK7 targets.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNA Pol II CTD (Ser2, Ser5, Ser7), anti-total RNA Pol II, anti-phospho-CDK1/2, anti-total CDK1/2, anti-Actin or GAPDH.
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 6, 12, or 24 hours). Include a DMSO control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24, 48, and 72 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Experimental Workflow
Caption: A typical experimental workflow for characterizing the effects of this compound in cell culture.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No effect on cell viability | Inhibitor concentration too low. | Increase the concentration range and incubation time (up to 96 hours). |
| Cell line is resistant. | Try a different cell line known to be sensitive to CDK7 inhibition. | |
| Inhibitor degradation. | Prepare fresh dilutions of this compound for each experiment. | |
| High cell death at low concentrations | Cell line is highly sensitive. | Use a lower concentration range in your dose-response experiment. |
| Inconsistent Western blot results | Issues with antibody quality. | Use validated antibodies and optimize antibody concentrations. |
| Inefficient protein transfer. | Optimize transfer conditions and check the transfer buffer. |
Conclusion
This compound is a valuable research tool for investigating the roles of CDK7 in cell cycle regulation and transcription. The provided protocols offer a starting point for characterizing the effects of this inhibitor in various cancer cell lines. It is recommended to optimize these protocols for your specific experimental setup and cell lines. As with any kinase inhibitor, it is crucial to perform control experiments to validate that the observed phenotypes are due to the specific inhibition of CDK7.[6]
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting transcriptional kinase of CDK7 halts proliferation of multiple myeloma cells by modulating the function of canonical NF-kB pathway and cell cycle regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cdk7-IN-32 in a Mouse Xenograft Model
For Research Use Only.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that plays a dual role in the regulation of the cell cycle and gene transcription, making it a critical target in oncology research.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][3][4] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the initiation of transcription.[2][5] In numerous cancers, there is an over-reliance on elevated transcriptional activity, rendering CDK7 an attractive therapeutic target.[1]
Cdk7-IN-32 is a potent and selective inhibitor of CDK7. These application notes provide a comprehensive guide for the utilization of this compound in a mouse xenograft model, offering detailed protocols for researchers, scientists, and drug development professionals to assess its in vivo anti-tumor efficacy. The following protocols are based on established methodologies for similar CDK7 inhibitors and should be adapted and optimized for specific cell lines and experimental conditions.
Data Presentation
Quantitative data from in vivo xenograft studies should be meticulously recorded and summarized for clear interpretation and comparison between treatment and control groups.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Combination Therapy |
| Number of Animals | e.g., 10 | e.g., 10 | e.g., 10 | e.g., 10 |
| Initial Average Tumor Volume (mm³) | e.g., 150 | e.g., 150 | e.g., 150 | e.g., 150 |
| Final Average Tumor Volume (mm³) | ||||
| Tumor Growth Inhibition (%) | N/A | |||
| Average Initial Body Weight (g) | e.g., 20 | e.g., 20 | e.g., 20 | e.g., 20 |
| Average Final Body Weight (g) | ||||
| Change in Body Weight (%) | ||||
| Treatment-Related Deaths |
Table 2: Pharmacodynamic Biomarker Analysis
| Biomarker | Vehicle Control (Tumor Tissue) | This compound Treated (Tumor Tissue) | Fold Change | p-value |
| p-CDK1 (Thr161) | ||||
| p-CDK2 (Thr160) | ||||
| p-RNA Pol II (Ser5) | ||||
| MYC Protein Level | ||||
| MCL1 Protein Level | ||||
| Ki-67 (% positive cells) | ||||
| TUNEL (% positive cells) |
Experimental Protocols
Cell Line Selection and Culture
-
Selection: Choose a cancer cell line known to be sensitive to CDK7 inhibition. This can be determined through in vitro proliferation assays (e.g., MTT or CellTiter-Glo) to establish the IC50 value for this compound. Cell lines with high expression of oncogenes like MYC are often good candidates.[6][7]
-
Culture: Maintain the selected cell line in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the logarithmic growth phase and free of mycoplasma contamination before implantation.
Animal Model
-
Strain: Immunocompromised mice, such as NOD-SCID or NSG mice, are recommended for establishing xenografts.[8]
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Housing: House mice in a pathogen-free environment with ad libitum access to food and water. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10⁷ cells per 100 µL. Keep the cell suspension on ice.[9]
-
-
Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[8]
-
Tumor Growth Monitoring and Treatment Initiation
-
Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: V = (L x W²) / 2.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.[10]
This compound Formulation and Administration
-
Formulation (Example):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For oral administration, dilute the stock solution in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water. The final concentration of DMSO should be kept low (<5%).
-
-
Dosage and Schedule (To be optimized):
-
Based on protocols for similar compounds, a starting dose could be in the range of 10-50 mg/kg, administered once daily (qd) or twice daily (bid) via oral gavage (p.o.) or intraperitoneal injection (i.p.).[6][9][11] A pilot study to determine the maximum tolerated dose (MTD) is highly recommended.[12]
-
The control group should receive an equivalent volume of the vehicle.
-
-
Treatment Duration: Continue treatment for a predefined period, typically 21-28 days, or until tumors in the control group reach a predetermined endpoint size.[9][10]
Endpoint Analysis
-
Euthanasia: At the end of the study, euthanize the mice according to IACUC guidelines.
-
Tumor Excision and Measurement: Excise the tumors and record their final weight and volume.
-
Tissue Processing:
-
Divide each tumor into sections.
-
Snap-freeze one section in liquid nitrogen for protein and RNA analysis (Western blot, qPCR).
-
Fix another section in 10% neutral buffered formalin for paraffin (B1166041) embedding and subsequent immunohistochemistry (IHC) or TUNEL staining.[10]
-
Pharmacodynamic Analysis
-
Western Blotting: Analyze protein lysates from tumor tissues to assess the modulation of CDK7 targets. Key proteins to examine include phosphorylated forms of RNA Polymerase II (Ser2, Ser5, Ser7), CDK1, and CDK2, as well as downstream effectors like MYC and MCL1.[6][13][14]
-
Immunohistochemistry (IHC): Stain paraffin-embedded tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
TUNEL Assay: Perform a TUNEL assay on tumor sections to quantify the extent of apoptosis.
Signaling Pathways and Experimental Workflow
Caption: CDK7's dual role in transcription and cell cycle, inhibited by this compound.
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Studies of Cdk7-IN-32
Disclaimer: No specific in vivo dosage information for the compound Cdk7-IN-32 has been publicly reported. The following application notes and protocols are based on generalized data from preclinical studies of other potent and selective covalent CDK7 inhibitors, such as THZ1 and SY-1365. Researchers should conduct independent dose-finding and toxicity studies for this compound before commencing efficacy experiments.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression.[1][2][3] As a component of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a critical step for transcription initiation.[1][2] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle checkpoints.[1][3] Due to its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.
This compound is a potent inhibitor of CDK7. These application notes provide a generalized framework for conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in preclinical cancer models.
Quantitative Data Summary
The following tables summarize representative in vivo dosage and administration information for well-characterized covalent CDK7 inhibitors. This data can serve as a starting point for designing studies with this compound.
Table 1: Representative In Vivo Dosages of Covalent CDK7 Inhibitors
| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| THZ1 | Mouse (Xenograft) | Multiple Myeloma | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily, 5 days/week | 10% DMSO in 5% Dextrose in Water (D5W) | [4][5] |
| THZ1 | Mouse (Xenograft) | T-cell Acute Lymphoblastic Leukemia | 10 mg/kg | Intravenous (i.v.) | Not specified | 10% DMSO in D5W | [6] |
| THZ1 | Mouse (Xenograft) | Non-Small Cell Lung Cancer | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily | Not specified | [7] |
| SY-1365 | Mouse (Xenograft) | Acute Myeloid Leukemia & Triple Negative Breast Cancer | 5-40 mg/kg | Intravenous (i.v.) | Daily to weekly | Not specified | [8] |
| SY-1365 | Mouse (Patient-Derived Xenograft) | Triple Negative Breast Cancer | 10 mg/kg | Not specified | Daily for 21 days | Not specified | [9] |
| SY-1365 | Mouse (Xenograft) | Triple Negative Breast Cancer & Ovarian Cancer | 20 mg/kg | Intravenous (i.v.) | Twice weekly for 35 days | Not specified | [10] |
Signaling Pathway
CDK7 holds a critical position at the intersection of cell cycle control and transcriptional regulation. The diagram below illustrates the dual roles of CDK7.
Experimental Protocols
General Animal Husbandry
-
Animal Strain: Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) are typically used for xenograft studies.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before any experimental procedures.
-
Monitoring: Monitor animal health daily, including body weight, food and water intake, and any signs of distress or toxicity.
Xenograft Tumor Model Establishment
-
Cell Culture: Culture the desired cancer cell line under sterile conditions in the recommended growth medium.
-
Cell Preparation: On the day of inoculation, harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Inoculation: Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
Preparation and Administration of this compound
Note: The following formulation is based on a common vehicle for similar compounds and should be optimized for this compound.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Working Solution Preparation (for a 10 mg/kg dose in a 20g mouse with 10% DMSO in D5W):
-
Calculate the required amount of this compound per animal (e.g., 10 mg/kg * 0.02 kg = 0.2 mg).
-
Prepare a fresh working solution on each day of dosing. For example, to prepare a 1 mg/mL solution, dissolve the appropriate amount of this compound stock in a vehicle of 10% DMSO and 90% D5W (5% Dextrose in Water). Ensure the final DMSO concentration is well-tolerated by the animals.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Administration:
-
Administer the prepared solution to the mice via the desired route (e.g., intraperitoneal or intravenous injection). The volume of injection should be appropriate for the animal's size (e.g., 100-200 µL for a mouse).
-
The control group should receive the vehicle solution without the compound.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study.
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cdk7 Inhibitors in Research
For Researchers, Scientists, and Drug Development Professionals
A Note on Cdk7-IN-32
As of the latest available information, specific solubility and detailed experimental preparation data for the compound designated as This compound (CAS 2055741-42-7) are not publicly available in scientific literature or from commercial suppliers. While this compound is listed by some vendors, comprehensive characterization data to guide experimental design is currently limited.
Therefore, this document provides a generalized guide based on the properties and handling of other structurally similar and commonly used Cdk7 inhibitors, such as CDK7-IN-1 and CDK7-IN-4. The following data and protocols should be considered as a starting point for the empirical determination of optimal conditions for this compound.
General Solubility and Stock Preparation of Cdk7 Inhibitors
The solubility of small molecule inhibitors can vary significantly based on their chemical structure. For initial in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.
Table 1: Solubility of Representative Cdk7 Inhibitors
| Compound | Solvent | Maximum Solubility | Notes |
| CDK7-IN-4 | DMSO | 125 mg/mL (251.19 mM) | Ultrasonic assistance may be required for complete dissolution[1]. |
| CDK7-IN-1 | DMSO | Not specified, but used for stock solutions. | General practice is to create a stock solution of at least 10 mM. |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a general procedure for preparing a stock solution of a Cdk7 inhibitor. The molecular weight of this compound should be confirmed from the supplier's documentation to calculate the exact mass required.
Materials:
-
Cdk7 inhibitor powder
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of the Cdk7 inhibitor required to make a 10 mM stock solution. The formula is: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) .
-
Weigh the calculated amount of the inhibitor powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes[1].
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, a -20°C freezer is typically sufficient.
Experimental Protocols
Protocol 2: In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a Cdk7 inhibitor against the Cdk7/Cyclin H/MAT1 complex.
Materials:
-
Recombinant Cdk7/Cyclin H/MAT1 enzyme
-
Kinase assay buffer (e.g., containing HEPES, NaCl, MgCl2, DTT, and BSA)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II or a generic kinase substrate like histone H1)[2]
-
Cdk7 inhibitor stock solution (from Protocol 1)
-
96-well assay plates
-
EDTA solution to stop the reaction
-
Method for detection (e.g., scintillation counter for radioactive assays, or specific antibodies for ELISA-based methods)
Procedure:
-
Prepare serial dilutions of the Cdk7 inhibitor in the kinase assay buffer. Remember to include a DMSO-only control.
-
In a 96-well plate, add the diluted inhibitor or DMSO control.
-
Add the recombinant Cdk7/Cyclin H/MAT1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding an EDTA solution.
-
Quantify the substrate phosphorylation using an appropriate detection method.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cell-Based Proliferation Assay
This protocol describes a general method to evaluate the anti-proliferative effects of a Cdk7 inhibitor on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cdk7 inhibitor stock solution (from Protocol 1)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.
-
Prepare serial dilutions of the Cdk7 inhibitor in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a DMSO-only control.
-
Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the cell viability as a percentage of the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).
Visualizations
Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition.
Caption: Workflow for an in vitro Cdk7 kinase inhibition assay.
References
Application Notes: Detecting the Effects of Cdk7-IN-32 Using Western Blot Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a crucial enzyme with dual functions in fundamental cellular processes: cell cycle regulation and transcription.[1][2][3][4] As the catalytic subunit of the Cdk-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, Cdk7 phosphorylates and activates other cell cycle CDKs such as CDK1 and CDK2.[4][5][6] Additionally, Cdk7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), primarily at serine 5 and 7 residues, to initiate transcription.[1][7][8] Given its central role, Cdk7 has emerged as a significant target in cancer therapy.[3]
Cdk7-IN-32 is a chemical probe used to inhibit the kinase activity of Cdk7. Western blot analysis is an essential immunoassay to confirm the on-target effects of this compound by measuring the phosphorylation status of its key downstream substrates. This document provides a detailed protocol for assessing the efficacy of this compound in a cellular context.
Cdk7 Signaling Pathway and Inhibition by this compound
Cdk7 operates at the intersection of cell cycle control and gene transcription. In its role as CAK, it phosphorylates the T-loop of cell cycle kinases like CDK1 and CDK2, a step that is essential for their activation and for driving cell cycle progression.[5][9] As part of the TFIIH complex, Cdk7-mediated phosphorylation of the Pol II CTD is critical for the release of Pol II from promoters and the start of transcription elongation.[1][8] this compound selectively binds to and inhibits the catalytic activity of Cdk7, leading to a decrease in the phosphorylation of its substrates.[3] This results in cell cycle arrest and the suppression of transcription, particularly of genes associated with oncogenic pathways.[3][10]
Expected Experimental Results
Treatment of sensitive cell lines with this compound is expected to cause a dose-dependent reduction in the phosphorylation of Cdk7 substrates. The table below summarizes representative quantitative data from a dose-response experiment where cells were treated with a Cdk7 inhibitor. The levels of phosphorylated proteins were assessed by Western blot and quantified relative to the total protein levels and a loading control.
| Inhibitor Conc. (µM) | p-CDK1 (Thr161) Relative Intensity | p-CDK2 (Thr160) Relative Intensity | p-RNA Pol II (Ser5) Relative Intensity |
| 0 (DMSO) | 1.00 | 1.00 | 1.00 |
| 0.05 | 0.82 | 0.75 | 0.68 |
| 0.15 | 0.51 | 0.44 | 0.39 |
| 0.50 | 0.18 | 0.15 | 0.12 |
| 1.50 | 0.06 | 0.05 | 0.04 |
| Table 1: Representative quantitative Western blot data showing the dose-dependent effect of a Cdk7 inhibitor on the phosphorylation of downstream targets. Data is illustrative and based on typical results from similar Cdk7 inhibitors.[9][10][11] |
Detailed Western Blot Protocol
This protocol outlines the steps for treating cells with this compound and analyzing the phosphorylation status of Cdk7 targets.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., Jurkat, HCT116, Kelly)
-
This compound: Stock solution in DMSO
-
Cell Culture Medium: As required for the chosen cell line
-
Phosphate-Buffered Saline (PBS): Ice-cold
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9]
-
Protein Assay: BCA Protein Assay Kit
-
Sample Buffer: 4x Laemmli sample buffer
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels
-
Transfer Membrane: PVDF or nitrocellulose membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).[9][12] (Note: BSA is recommended for phospho-antibodies).[12]
-
Primary Antibodies: See Table 2 for recommendations.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment
-
Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0, 0.05, 0.15, 0.5, 1.5 µM). Include a DMSO-only vehicle control.[9]
-
Aspirate the old medium and replace it with the medium containing this compound or DMSO.
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.[9]
-
-
Lysate Preparation
-
After treatment, place culture plates on ice and wash cells once with ice-cold PBS.[9][13]
-
Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification, SDS-PAGE, and Membrane Transfer
-
Determine the protein concentration of each sample using a BCA protein assay kit.[9]
-
Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.[9]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[9]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[9]
-
-
Immunoblotting and Detection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9][12]
-
Incubate the membrane with the appropriate primary antibody (see Table 2) diluted in blocking buffer overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 5-10 minutes each with TBST.[9][14]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
Prepare the ECL detection reagent and incubate the membrane for the recommended time.[9]
-
Capture the chemiluminescent signal using a digital imaging system.[9]
-
-
Data Analysis
-
Quantify the band intensities using densitometry software.
-
For each phospho-protein, normalize its signal to the corresponding total protein signal. Further, normalize this ratio to the loading control (e.g., GAPDH or β-actin) to correct for loading differences.[9]
-
Express the results as a fold change relative to the DMSO-treated control.
-
Recommended Primary Antibodies
| Target Protein | Phospho-Site | Expected MW | Function / Purpose |
| Cdk7 | Total | ~39 kDa | Measures total Cdk7 levels. |
| p-Cdk7 | Thr170 | ~39 kDa | Measures auto-phosphorylation / activation state of Cdk7.[5][15] |
| CDK1 | Total | ~34 kDa | Measures total CDK1 levels (cell cycle target). |
| p-CDK1 | Thr161 | ~34 kDa | Measures active CDK1; direct Cdk7 substrate.[5][9] |
| CDK2 | Total | ~33 kDa | Measures total CDK2 levels (cell cycle target). |
| p-CDK2 | Thr160 | ~33 kDa | Measures active CDK2; direct Cdk7 substrate.[5][9] |
| RNA Pol II | Total (Rpb1) | ~220 kDa | Measures total Pol II levels (transcription target). |
| p-RNA Pol II | Ser5-CTD | ~220 kDa | Measures transcription initiation; direct Cdk7 substrate.[1][7][8] |
| GAPDH / β-actin | N/A | ~37 / 42 kDa | Loading control to ensure equal protein loading per lane. |
| Table 2: List of recommended primary antibodies for validating this compound activity. |
References
- 1. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. Cyclin H Antibody | Cell Signaling Technology [cellsignal.com]
- 7. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma | Blood | American Society of Hematology [ashpublications.org]
- 12. ptglab.com [ptglab.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. abnova.com [abnova.com]
Application Notes and Protocols: Cdk7 Inhibitors in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of two fundamental processes frequently dysregulated in cancer: transcription and cell cycle progression.[1][2][3] As a component of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[2][3][4][5] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell proliferation.[1][2] Given this dual role, selective inhibition of CDK7 presents a compelling therapeutic strategy to simultaneously disrupt oncogenic transcription and arrest the cell cycle in cancer cells.
Preclinical and clinical studies have demonstrated that while CDK7 inhibitors show promise as monotherapies, their efficacy can be significantly enhanced when used in combination with other anti-cancer agents.[1][6] Combination therapies can potentially overcome intrinsic and acquired drug resistance, achieve synergistic anti-tumor effects, and allow for reduced dosages, thereby minimizing toxicity. This document provides an overview of the preclinical and clinical data for CDK7 inhibitors in combination with other cancer drugs, along with detailed protocols for key experimental assays. While specific data for Cdk7-IN-32 is limited in publicly available literature, this document will focus on well-characterized, selective CDK7 inhibitors such as THZ1, Samuraciclib (B608046) (CT7001), and SY-5609 as representative examples.
Data Presentation: Efficacy of CDK7 Inhibitor Combinations
The following tables summarize the quantitative data from preclinical and clinical studies evaluating the efficacy of CDK7 inhibitors in combination with other cancer drugs.
Table 1: Preclinical Efficacy of CDK7 Inhibitor Combinations in Breast Cancer
| CDK7 Inhibitor | Combination Drug | Cancer Model | Efficacy Metric | Value | Reference |
| THZ1 | Erlotinib (EGFR Inhibitor) | MDA-MB-231 (TNBC) | Combination Index (CI) | 0.12 | [7] |
| THZ1 | ABT-263 (BCL-2/BCL-XL Inhibitor) | TNBC Cell Lines | Synergy | Synergistic growth inhibition and apoptosis | [7][8] |
| Samuraciclib | Fulvestrant (SERD) | HR+ Breast Cancer Xenografts | Synergy | Synergistic activity | [9] |
| THZ1 | Tamoxifen | MCF-7 (ER+) | Apoptosis Induction | Increased compared to single agents | [10] |
Table 2: Clinical Efficacy of Samuraciclib in Combination with Fulvestrant in HR+, HER2- Advanced Breast Cancer (post-CDK4/6i)
| Efficacy Metric | Patient Subgroup | Value | Reference |
| Clinical Benefit Rate (at 24 weeks) | All evaluable patients (n=25) | 36% | [9][11][12] |
| TP53 wild-type | 47.4% | [6] | |
| No liver metastases | 55% | [11] | |
| Partial Response | 3 patients | [6] | |
| Tumor Shrinkage | 72% of patients | [11] |
Table 3: Preclinical Efficacy of CDK7 Inhibitor Combinations in Other Cancers
| CDK7 Inhibitor | Combination Drug | Cancer Model | Efficacy Metric | Value | Reference |
| SY-5609 | Gemcitabine (B846) | Pancreatic Cancer Xenografts | Potentiation | Potentiates gemcitabine activity | [13][14] |
| THZ1 | Topotecan (Topoisomerase I Inhibitor) | Small Cell Lung Cancer | Synergy | Synergistically cytotoxic | [15] |
| XL102 | Venetoclax (BCL-2 Inhibitor) | Acute Myeloid Leukemia | Synergy | Synergistic anti-leukemic effects | [3] |
| YKL-5-124 | JQ1 (BET Inhibitor) | Neuroblastoma | Synergy | Synergistic anti-tumor activity | [16] |
Signaling Pathways and Mechanisms of Action
The synergistic effects of CDK7 inhibitors with other anti-cancer drugs stem from their complementary mechanisms of action, targeting multiple nodes within cancer-promoting pathways.
Caption: CDK7's dual role in transcription and cell cycle, and points of therapeutic intervention.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability and IC50 Determination using MTT Assay
This protocol is used to assess the cytotoxic effects of this compound alone and in combination with another drug, and to determine the half-maximal inhibitory concentration (IC50).
Caption: Workflow for determining cell viability and IC50 using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound and combination drug
-
Dimethyl sulfoxide (B87167) (DMSO) for drug dilution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][17]
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in logarithmic growth phase and seed them into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[18] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Preparation and Treatment: Prepare serial dilutions of this compound and the combination drug in culture medium. For combination studies, drugs can be mixed at constant or non-constant ratios.[19]
-
Remove the overnight culture medium from the plates and add 100 µL of medium containing the drugs (single agents or combinations) to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[7][17]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves and determine the IC50 values using software like GraphPad Prism. For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[19][20]
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound and a combination drug, using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound, the combination drug, or the combination for the desired time period.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation. For adherent cells, gently trypsinize and collect the cells.
-
Wash the cells once with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another anti-cancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
-
Cancer cell line for implantation
-
This compound and combination drug formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.[22][23]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination drug alone, and this compound + combination drug).[23][24]
-
Drug Administration: Administer the drugs and vehicle according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight 2-3 times per week.[24]
-
Endpoint: Continue the study until tumors in the control group reach a specified size, or for a predetermined duration. Euthanize mice if tumors become ulcerated or if body weight loss exceeds 20%.[24]
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effects of the combination therapy compared to the single agents and vehicle control.
Conclusion
The combination of CDK7 inhibitors with other targeted therapies and chemotherapies represents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. The data and protocols presented in these application notes provide a framework for researchers to design and execute preclinical studies to further explore the potential of CDK7 inhibitor-based combination therapies. Careful experimental design and rigorous data analysis will be crucial in identifying the most effective combinations and the patient populations most likely to benefit from these novel therapeutic approaches.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel covalent CDK7 inhibitor potently induces apoptosis in acute myeloid leukemia and synergizes with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. DSpace [christie.openrepository.com]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. kumc.edu [kumc.edu]
- 16. Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 2.4. MTT Assay and Measurement of IC50 [bio-protocol.org]
- 19. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Transcriptional Addiction in Cancer with Cdk7-IN-32
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transcriptional addiction is an acquired vulnerability of cancer cells, where they become highly dependent on the continuous expression of a specific set of genes, often driven by super-enhancers and oncogenic transcription factors like MYC.[1][2][3] Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of this process. As a component of the transcription factor IIH (TFIIH) complex, CDK7 plays a pivotal role in transcription initiation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and 7 positions.[4][5] Additionally, CDK7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other cell cycle CDKs.[4][6] This dual function makes CDK7 a compelling therapeutic target in cancers exhibiting transcriptional addiction, such as triple-negative breast cancer, synovial sarcoma, pancreatic cancer, and glioblastoma.[7][8][9][10]
Cdk7-IN-32 is a chemical probe available for studying the role of CDK7 in cancer biology. While specific public data on this compound is limited, this document provides a comprehensive guide to its application in studying transcriptional addiction. The protocols and data presented are based on well-characterized CDK7 inhibitors, such as THZ1 and YKL-5-124, and are intended to serve as a robust starting point for your investigations with this compound.
Data Presentation: Efficacy of Exemplar CDK7 Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of well-studied CDK7 inhibitors in various cancer cell lines, providing a reference for the expected potency of selective CDK7 inhibition.
Table 1: IC50 Values of THZ1 in Breast Cancer Cell Lines
| Cell Line | Subtype | 2-Day IC50 (µM) | 7-Day IC50 (µM) |
| MDA-MB-468 | TNBC | 0.1451 | 0.0034 |
| MDA-MB-231 | TNBC | 0.1590 | 0.0540 |
| HCC1937 | TNBC | 0.0847 | 0.0543 |
| BT549 | TNBC | 0.0937 | 0.0054 |
| SKBR3 | HER2+ | 0.0230 | 0.0050 |
| MDA-MB-453 | HER2+ | 0.1330 | 0.0100 |
| HCC1954 | HER2+ | 0.1580 | Not Specified |
Data sourced from McDermott et al., 2017.[7]
Table 2: Biochemical IC50 Values of YKL-5-124
| Kinase | IC50 (nM) |
| CDK7 | 9.7 |
| CDK2 | 1300 |
| CDK9 | 3020 |
Data sourced from Olson et al., 2019.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows for studying this compound.
Caption: Dual roles of CDK7 in transcription and cell cycle, and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed protocols for key experiments. These should be optimized for your specific cell lines and experimental conditions.
Protocol 1: In Vitro Kinase Assay for this compound
This protocol is adapted from a luminescent-based assay (e.g., ADP-Glo™) to determine the biochemical IC50 of this compound against the CDK7/Cyclin H/MAT1 complex.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
This compound
-
Peptide substrate for CDK7 (e.g., a derivative of the RNAPII CTD)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.1 nM to 10 µM).
-
Enzyme Preparation: Dilute the CDK7/Cyclin H/MAT1 enzyme complex to the desired working concentration in kinase assay buffer. This should be empirically determined to ensure the reaction is in the linear range.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 5 µL of the diluted CDK7 enzyme to each well.
-
Pre-incubate for 15-30 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction: Add 10 µL of a mixture containing the peptide substrate and ATP to each well. The final ATP concentration should be at or near its Km for CDK7.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection (ADP-Glo™):
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay
This protocol uses a colorimetric assay (e.g., CCK-8) to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, until a color change is apparent.
-
Data Acquisition and Analysis: Measure the absorbance at 450 nm. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value as described in Protocol 1.
Protocol 3: Western Blot for RNAPII CTD Phosphorylation
This is a key cellular assay to confirm the on-target activity of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser2, Ser5, Ser7), anti-total RNAPII, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer apparatus, and membranes
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for a defined period (e.g., 2, 4, or 6 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated RNAPII signals to total RNAPII and the loading control.
Protocol 4: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG)
-
Cancer cell line of interest
-
Matrigel
-
This compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and vehicle control groups.
-
Treatment: Administer this compound or vehicle to the mice according to a predetermined dosing schedule (e.g., daily, intraperitoneally).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth curves and endpoint tumor weights to determine the efficacy of this compound. Pharmacodynamic studies can be performed on tumor tissues to assess target engagement (e.g., by Western blot for p-RNAPII).
Conclusion
This compound represents a valuable tool for dissecting the mechanisms of transcriptional addiction in cancer. The protocols and data provided herein, based on established CDK7 inhibitors, offer a comprehensive framework for initiating your research. By systematically applying these biochemical, cellular, and in vivo assays, researchers can elucidate the therapeutic potential of targeting CDK7 and advance the development of novel cancer therapies. It is imperative to optimize these protocols for your specific experimental systems to ensure robust and reproducible results.
References
- 1. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assays [bio-protocol.org]
- 7. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
Application of Cdk7-IN-32 in Triple-Negative Breast Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-Negative Breast Cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Recent research has highlighted Cyclin-Dependent Kinase 7 (CDK7) as a promising therapeutic target in TNBC. TNBC cells exhibit a unique dependency on CDK7 for the transcription of key oncogenes, a phenomenon known as "transcriptional addiction".[1][2] CDK7, a core component of the general transcription factor TFIIH and a CDK-activating kinase (CAK), plays a dual role in regulating both the cell cycle and gene transcription.[3] Inhibition of CDK7 has been shown to selectively induce apoptosis in TNBC cells and suppress tumor growth in preclinical models.[1][4]
This document provides detailed application notes and protocols for the use of potent covalent CDK7 inhibitors, such as Cdk7-IN-32 and the well-characterized analogue THZ1, in TNBC research. While specific data for "this compound" is limited in published literature, the information presented here for THZ1 and other potent CDK7 inhibitors is directly applicable for designing and executing experiments with similar compounds.
Data Presentation: Efficacy of CDK7 Inhibitors in TNBC
The following tables summarize the quantitative data on the efficacy of CDK7 inhibitors in TNBC cell lines and in vivo models.
Table 1: In Vitro Efficacy of CDK7 Inhibitors against Breast Cancer Cell Lines
| Cell Line | Subtype | Inhibitor | IC50 (nM) | Treatment Duration | Assay Method | Reference |
| MDA-MB-468 | TNBC | THZ1 | < 70 | 48 hours | Cell Growth Assay | [1] |
| MDA-MB-231 | TNBC | THZ1 | < 70 | 48 hours | Cell Growth Assay | [1] |
| Hs-578T | TNBC | THZ1 | < 70 | 48 hours | Cell Growth Assay | [1] |
| SUM-159PT | TNBC | THZ1 | < 70 | 48 hours | Cell Growth Assay | [1] |
| Patient-Derived | TNBC | THZ1 | < 100 | Not Specified | Cell Viability Assay | [1] |
| HCC70 | TNBC | Cdk7-IN-8 | 50.85 | Not Specified | Not Specified | [5] |
| HCC1806 | TNBC | Cdk7-IN-8 | 44.47 | Not Specified | Not Specified | [5] |
| MDA-MB-231 | TNBC | THZ1 | ~150 | 48 hours | Not Specified | |
| MCF7 | ER+ | THZ1 | ~200 | 48 hours | Not Specified | |
| ZR-75-1 | ER/PR+ | THZ1 | > 1000 | 48 hours | Cell Growth Assay | [1] |
| T-47D | ER/PR+ | THZ1 | > 1000 | 48 hours | Cell Growth Assay | [1] |
Table 2: In Vivo Efficacy of CDK7 Inhibitors in Xenograft Models
| Model Type | Cancer Type | Inhibitor | Dosage and Schedule | Outcome | Reference |
| Patient-Derived Xenograft (PDX) | TNBC | THZ1 | 10 mg/kg, i.p., twice daily | Substantial blockage of tumor growth | [6] |
| Cell Line Xenograft (MDA-MB-231) | TNBC | THZ2 (analogue) | 10 mg/kg, i.p., twice daily | Significantly decreased tumor growth | [3] |
| Cell Line Xenograft | Not Specified | Cdk7-IN-8 | 25 mg/kg, p.o., once daily for 21 days | 81.9% Tumor Growth Inhibition (TGI) | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of CDK7 inhibitors and a typical experimental workflow for their evaluation in TNBC research.
Caption: CDK7 Signaling and Inhibition in TNBC.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of CDK7 inhibitors in TNBC research.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a CDK7 inhibitor on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, HCC70)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or THZ1 (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the CDK7 inhibitor in complete culture medium. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Remove the overnight culture medium and add 100 µL of the inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Apoptosis and Mechanism of Action
This protocol is for detecting the induction of apoptosis (via cleaved PARP) and confirming the on-target effect of the CDK7 inhibitor (via decreased phosphorylation of RNA Polymerase II CTD).
Materials:
-
TNBC cells and culture reagents
-
CDK7 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved PARP (Asp214)
-
Rabbit anti-phospho-RNA Polymerase II CTD (Ser2)
-
Rabbit anti-phospho-RNA Polymerase II CTD (Ser5)
-
Mouse or Rabbit anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the CDK7 inhibitor at various concentrations (e.g., 0, 50, 100, 250 nM) for a specified time (e.g., 6 or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL detection system. Cleavage of PARP (from 116 kDa to 89 kDa) indicates apoptosis.[1] A decrease in the phospho-RNA Pol II signal indicates target engagement.[1]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of a CDK7 inhibitor on cell cycle distribution.
Materials:
-
TNBC cells and culture reagents
-
CDK7 inhibitor
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the CDK7 inhibitor for the desired time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software (e.g., FlowJo).
In Vivo TNBC Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a CDK7 inhibitor in a mouse xenograft model.
Materials:
-
TNBC cells (e.g., MDA-MB-231) or patient-derived tumor fragments
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel (optional, for cell line xenografts)
-
CDK7 inhibitor (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation:
-
Cell Line Xenografts: Harvest TNBC cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL. Inject the cell suspension subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.
-
Patient-Derived Xenografts (PDX): Surgically implant small fragments of a patient's tumor tissue into the mammary fat pad of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume regularly (2-3 times per week) using calipers (Volume = (length x width²) / 2).
-
Randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the CDK7 inhibitor (e.g., 25 mg/kg, oral gavage, once daily) and vehicle control to the respective groups for the duration of the study (e.g., 21 days).[5]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and record their final weight and volume.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) for p-RNA Pol II and cleaved PARP, or western blotting to confirm target engagement and mechanism of action in vivo.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Conclusion
The inhibition of CDK7 presents a compelling therapeutic strategy for triple-negative breast cancer. The pronounced sensitivity of TNBC cells to CDK7 inhibitors like this compound and its analogues is rooted in their dependence on a specific transcriptional program. The protocols and data presented herein provide a comprehensive guide for researchers to effectively investigate the preclinical efficacy and mechanism of action of novel CDK7 inhibitors in the context of TNBC, with the ultimate goal of advancing new therapeutic options for this challenging disease.
References
- 1. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer [dspace.mit.edu]
- 3. scienceopen.com [scienceopen.com]
- 4. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. elgenelim.com [elgenelim.com]
Troubleshooting & Optimization
Cdk7-IN-32 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Cdk7-IN-32 and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical enzyme with a dual function in regulating the cell cycle and transcription. As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[1][2] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for transcription initiation.[1][3] this compound is designed to bind to CDK7 and inhibit its kinase activity, leading to cell cycle arrest and the suppression of transcription.[1]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed for selectivity, like many kinase inhibitors, it may exhibit off-target activity, particularly at higher concentrations. The most probable off-targets are structurally related kinases. Based on the selectivity profiles of other well-characterized CDK7 inhibitors, researchers should be aware of potential effects on CDK12 and CDK13, which are also involved in transcriptional regulation.[1][2][4] Unintended inhibition of these or other kinases can lead to ambiguous experimental results or cellular toxicity.[5][6]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Mitigating off-target effects is crucial for obtaining reliable data. Here are several strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your specific cell line through a dose-response experiment.
-
Use a Control Compound: Employ a structurally related but inactive control compound to differentiate between specific on-target effects and non-specific effects of the chemical scaffold.
-
Orthogonal Approaches: Use a structurally distinct CDK7 inhibitor or a genetic approach like siRNA or CRISPR/Cas9 to knock down CDK7 and confirm that the observed phenotype is consistent with CDK7 inhibition.[7]
-
Rescue Experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of the intended target (CDK7) or the wild-type off-target kinase can help confirm the source of the observed phenotype.[5]
Q4: What are the expected on-target phenotypic effects of CDK7 inhibition?
A4: On-target inhibition of CDK7 by this compound is expected to produce the following cellular effects:
-
Cell Cycle Arrest: Due to the inhibition of CDK7's CAK activity, the activation of cell cycle CDKs (like CDK1 and CDK2) is reduced, leading to G1/S phase arrest.[2][8][9]
-
Transcriptional Inhibition: Inhibition of CDK7's role within the TFIIH complex leads to decreased phosphorylation of the RNAPII CTD, resulting in the suppression of transcription, particularly of genes with super-enhancers.[1][3]
-
Induction of Apoptosis: In many cancer cell lines, the inhibition of transcription of key survival genes can lead to programmed cell death.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution | Expected Outcome |
| High levels of cytotoxicity at effective concentrations. | Off-target kinase inhibition. | 1. Perform a kinome-wide selectivity screen. 2. Test a structurally different CDK7 inhibitor.[5] 3. Lower the concentration and increase treatment duration. | Identification of unintended targets. If toxicity persists, it may be an on-target effect. |
| Compound solubility issues. | 1. Check the solubility of this compound in your cell culture media. 2. Include a vehicle-only control (e.g., DMSO) to ensure the solvent is not causing toxicity.[7] | Prevention of compound precipitation and ruling out solvent-induced toxicity. | |
| Inconsistent or unexpected experimental results. | Activation of compensatory signaling pathways. | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using inhibitor combinations to block primary and compensatory pathways.[5] | A clearer understanding of the cellular response and more consistent results. |
| Inhibitor instability. | 1. Check the stability of this compound in your culture medium over time. 2. Replenish the medium with a fresh inhibitor at regular intervals (e.g., every 24-48 hours).[7] | Maintained effective concentration of the inhibitor throughout the experiment. | |
| No observable phenotype at expected concentrations. | The concentration is too low, or the incubation time is too short. | 1. Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM). 2. Increase the incubation time (e.g., 48, 72 hours).[7] | Determination of the optimal concentration and duration for your cell line. |
| Cell line resistance. | 1. Confirm CDK7 expression and activity in your cell line. 2. Try a different cell line known to be sensitive to CDK7 inhibition. | Validation of the experimental system and inhibitor activity. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents a plausible selectivity profile for this compound based on data from similar CDK7 inhibitors. Note: This data is for illustrative purposes.
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK7 |
| CDK7 | 5 | 1 |
| CDK12 | 250 | 50 |
| CDK13 | 400 | 80 |
| CDK2 | 800 | 160 |
| CDK9 | >1000 | >200 |
| CDK1 | >1000 | >200 |
| PIM1 | >5000 | >1000 |
| DYRK1A | >5000 | >1000 |
Experimental Protocols
1. Kinome-Wide Selectivity Screening
-
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
-
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[5]
-
Data Analysis: The results are usually reported as the percentage of inhibition for each kinase at the tested concentration. Follow-up dose-response assays should be performed for any significant off-target hits to determine their IC50 values.
-
2. Western Blot Analysis of On-Target and Off-Target Effects
-
Objective: To assess the phosphorylation status of direct and indirect substrates of CDK7 and potential off-target kinases in cells treated with this compound.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with a range of this compound concentrations (including a vehicle control) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against:
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels or the loading control. A dose-dependent decrease in phosphorylation of on-target substrates confirms target engagement.
-
Visualizations
Caption: this compound inhibits CDK7, blocking cell cycle progression and transcription.
Caption: Workflow for identifying and mitigating off-target effects of this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. biorxiv.org [biorxiv.org]
- 10. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-32 stability in DMSO and cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Cdk7-IN-32 effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound stock solutions?
A: For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). To prevent degradation from repeated freeze-thaw cycles and moisture absorption, aliquot the stock solution into smaller, single-use volumes.[1] For consistent results, always use freshly opened, anhydrous DMSO.[1]
Q2: Can I store this compound diluted in cell culture media?
A: It is not advisable to store this compound in cell culture media for extended durations. The aqueous environment and various components within the media can lead to the degradation of the compound.[1] Working solutions in cell culture media should be prepared fresh for each experiment from a DMSO stock.[2]
Q3: What is the recommended final concentration of DMSO in cell culture?
A: The final concentration of DMSO in the culture medium should be kept low, typically at or below 0.1%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle-only (DMSO) control in your experiments to account for any effects of the solvent.
Q4: What are the primary cellular functions of CDK7 that this compound inhibits?
A: Cyclin-dependent kinase 7 (CDK7) has a dual role in the cell. It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs (like CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[3][4] Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation.[3][5] this compound, by inhibiting CDK7, can induce cell cycle arrest and suppress the transcription of key genes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation or viability. | Concentration is too low: The concentration of this compound may be insufficient to inhibit CDK7 in your specific cell line. | Perform a dose-response experiment with a wider and higher concentration range. |
| Incubation time is too short: The inhibitor may require a longer duration to exert its effects. | Increase the incubation time (e.g., 48, 72, or 96 hours).[2] | |
| Cell line is resistant: Some cell lines may be inherently resistant to CDK7 inhibition. | Consider using a different cell line or combining this compound with other inhibitors.[2] | |
| Degradation of the inhibitor: this compound may be unstable in your cell culture medium during long incubation periods.[2] | Replenish the medium with fresh inhibitor every 24-48 hours.[2] | |
| Significant cell death even at low concentrations. | High sensitivity of the cell line: Your cell line may be particularly sensitive to CDK7 inhibition. | Use a lower range of concentrations in your dose-response experiment.[2] |
| Cytotoxicity of the solvent: The solvent (e.g., DMSO) may be causing cell death. | Ensure the final DMSO concentration is low (≤ 0.1%) and include a vehicle-only control.[2] | |
| Inconsistent results between experiments. | Inhibitor stock solution degradation: Improper storage can lead to loss of activity. | Store the stock solution in small aliquots at -80°C and avoid repeated freeze-thaw cycles.[2] |
| Variability in cell culture: Cell passage number and seeding density can affect results. | Use cells within a consistent and low passage number range and ensure consistent seeding for each experiment.[2] | |
| Unexpected phenotype observed. | Off-target effects: At higher concentrations, the inhibitor may affect other kinases or cellular processes. | Use the lowest effective concentration and validate findings with a second, structurally distinct CDK7 inhibitor or a genetic approach like siRNA/shRNA.[2] |
Stability and Storage Summary
While specific quantitative stability data for this compound is not publicly available, the following recommendations are based on best practices for similar CDK inhibitors.
| Solution | Storage Temperature | Recommended Duration | Notes |
| Solid Compound | -20°C or -80°C | Long-term | Store desiccated. |
| DMSO Stock Solution | -20°C | Short-term (up to 1 month) | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | Long-term (6 months to 2 years) | Use anhydrous DMSO.[1] | |
| Cell Culture Media | 37°C | Not Recommended for storage | Prepare fresh for each experiment.[1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC-MS system
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium to a final concentration of 10 µM. This will be your time point 0 (T=0) sample.
-
Incubation: Incubate the remaining working solution in a sterile, sealed tube at 37°C in a 5% CO₂ incubator.
-
Time Points: Collect aliquots of the incubated solution at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Sample Preparation:
-
For each time point, take a 100 µL aliquot.
-
Add 200 µL of cold acetonitrile (ACN) to precipitate proteins.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the supernatant from each time point using a suitable HPLC-MS method to quantify the amount of intact this compound remaining.
-
The peak area of this compound at each time point is compared to the peak area at T=0.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound against time to determine its stability profile and half-life in the cell culture medium.
-
Visualizations
Caption: Dual roles of CDK7 in transcription and cell cycle progression and its inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cdk7-IN-32 for Apoptosis Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cdk7-IN-32 to induce apoptosis in experimental models. As specific data for this compound is limited in public literature, this guide leverages data from other well-characterized and potent Cdk7 inhibitors to provide a framework for optimizing its use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cdk7 inhibitors in inducing apoptosis?
A1: Cdk7 is a crucial kinase with a dual role in regulating the cell cycle and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates cell cycle CDKs like CDK1, CDK2, CDK4, and CDK6.[1][2] Additionally, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for transcription initiation.[1][3] By inhibiting Cdk7, this compound is expected to induce cell cycle arrest and suppress the transcription of key anti-apoptotic proteins, such as Mcl-1, ultimately leading to programmed cell death (apoptosis).[4][5]
Q2: What is a recommended starting concentration range for this compound?
Q3: How long should I treat my cells with this compound to observe apoptosis?
A3: The time required to induce apoptosis can vary depending on the cell line and the concentration of the inhibitor. Typically, effects on cell viability and apoptosis can be observed between 24 and 72 hours of treatment. For initial experiments, a time course of 24, 48, and 72 hours is recommended to identify the optimal treatment duration.
Q4: What are the potential off-target effects of Cdk7 inhibitors?
A4: While newer Cdk7 inhibitors are designed for high selectivity, off-target effects, particularly at higher concentrations, are possible. Structurally related kinases, such as CDK12 and CDK13, are potential off-targets for some Cdk7 inhibitors.[6] It is crucial to use the lowest effective concentration of this compound that induces the desired apoptotic effect to minimize off-target activity.
Q5: How can I confirm that the observed apoptosis is due to Cdk7 inhibition?
A5: To confirm on-target activity, you can perform a western blot to assess the phosphorylation status of Cdk7 substrates. A decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (at Ser5 and Ser7) and reduced phosphorylation of the T-loop of downstream CDKs (e.g., CDK1 at Thr161 and CDK2 at Thr160) would indicate successful Cdk7 inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant apoptosis is observed. | Concentration is too low: The concentration of this compound may be insufficient for your cell line. | Perform a dose-response experiment with a broader concentration range (e.g., up to 10 µM). |
| Incubation time is too short: Apoptosis induction may require a longer treatment duration. | Increase the incubation time to 48 or 72 hours. | |
| Cell line is resistant: Some cell lines may have intrinsic resistance to Cdk7 inhibition. | Consider using a different cell line or combining this compound with other pro-apoptotic agents. | |
| Inhibitor instability: The compound may be degrading in the cell culture medium over time. | Prepare fresh working solutions for each experiment and consider replenishing the medium with fresh inhibitor every 24 hours for longer incubations. | |
| High levels of cell death at very low concentrations. | High sensitivity of the cell line: Your cell line may be exceptionally sensitive to Cdk7 inhibition. | Use a lower concentration range in your dose-response experiments. |
| Solvent toxicity: The solvent (e.g., DMSO) used to dissolve this compound may be causing cytotoxicity. | Ensure the final solvent concentration is low (typically ≤ 0.1%) and include a vehicle-only control. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or seeding density can affect results. | Maintain consistent cell culture practices, using cells of a similar passage number and seeding density for all experiments. |
| Inhibitor stock degradation: Improper storage can lead to a loss of compound activity. | Store the stock solution in small aliquots at -80°C and avoid repeated freeze-thaw cycles. |
Data Presentation: Inhibitory Concentrations of Cdk7 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various Cdk7 inhibitors against the enzyme and in cellular proliferation assays. This data can serve as a reference for establishing an effective concentration range for this compound.
| Inhibitor | Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Cdk7-IN-8 | Cdk7 | In Vitro Enzyme Assay | 54.29 | [4] |
| HCT116 (Colon Cancer) | Cell Proliferation Assay | 25.26 | [4] | |
| OVCAR-3 (Ovarian Cancer) | Cell Proliferation Assay | 45.31 | [4] | |
| HCC1806 (Breast Cancer) | Cell Proliferation Assay | 44.47 | [4] | |
| HCC70 (Breast Cancer) | Cell Proliferation Assay | 50.85 | [4] | |
| THZ1 | MIA PaCa-2 (Pancreatic Cancer) | Cell Viability Assay | 26.08 | [5] |
| AsPC-1 (Pancreatic Cancer) | Cell Viability Assay | 423.7 | [5] | |
| Breast Cancer Cell Lines (Panel) | Cell Growth Assay (48h) | 80 - 300 | [2] | |
| YKL-5-124 | Cdk7 | In Vitro Kinase Assay | 9.7 - 53.5 | [7] |
| SY-351 | Cdk7 | In Vitro Kinase Assay | 23 | [6] |
| SNS-032 | Cdk7 | Cellular Assay | 231 | [8] |
| Cdk7-IN-16 | Cdk7 | In Vitro Enzyme Assay | 1 - 10 | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay using CCK-8
This protocol outlines the steps to determine the effect of this compound on cell viability and to establish a dose-response curve.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V Staining
This protocol describes how to quantify apoptosis using flow cytometry after staining with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and the viability dye according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Caption: this compound inhibits Cdk7, leading to cell cycle arrest and reduced transcription of anti-apoptotic proteins, ultimately inducing apoptosis.
Caption: A workflow for optimizing this compound concentration and validating its apoptotic and on-target effects.
Caption: A logical troubleshooting workflow for experiments involving this compound.
References
- 1. CDK7 subfamily - Creative Enzymes [creative-enzymes.com]
- 2. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting Cdk7-IN-32 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk7-IN-32, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. Why is this happening?
A1: This is a common issue for many small molecule inhibitors, including this compound, which are often highly lipophilic and have poor aqueous solubility.[1] Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent capable of dissolving many nonpolar compounds.[2][3] However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. This change can cause the compound to crash out of the solution, leading to precipitation. The final concentration of DMSO in your aqueous solution is a critical factor; keeping it as low as possible (typically below 0.5%) is crucial for many biological assays to avoid both compound precipitation and solvent-induced cellular toxicity.[4][5]
Q2: What is the recommended solvent and storage protocol for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture.[1] For experimental use, it is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO.[4][6] This stock solution should also be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation and the absorption of water by the DMSO.[4]
Q3: Can I use solvents other than DMSO to improve the solubility of this compound?
A3: While DMSO is the most common choice, other organic solvents like ethanol (B145695), or co-solvent systems involving agents like PEG 400, may be explored.[6] However, the compatibility of these solvents with your specific experimental setup must be validated. For instance, ethanol is generally less potent at solubilizing highly nonpolar compounds compared to DMSO.[6] Alternative formulation strategies, such as the use of cyclodextrins or lipid-based systems, can also enhance aqueous solubility, though these require more extensive formulation development.[7][8][9]
Q4: How can I be sure that the insolubility of this compound isn't affecting my experimental results?
A4: Compound precipitation will lead to an effective concentration that is lower than the nominal concentration, resulting in inaccurate and inconsistent data.[10] To mitigate this, it is crucial to ensure your compound is fully solubilized in the final assay buffer. Visual inspection for any precipitate is the first step. If you suspect solubility issues, consider performing a solubility test in your final assay buffer before conducting the full experiment. Additionally, ensuring rapid and thorough mixing when diluting the DMSO stock into the aqueous buffer can help prevent localized high concentrations that promote precipitation.[6]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final buffer. | Decrease the final concentration of this compound. Perform a dose-response experiment to determine the optimal concentration range. |
| The final DMSO concentration is too low to maintain solubility. | While keeping the final DMSO concentration below cytotoxic levels (typically <0.5%), you might test slightly higher concentrations to see if it improves solubility without affecting your assay.[4] | |
| The aqueous buffer composition is unfavorable for this compound solubility (e.g., pH, salt concentration). | If your compound has ionizable groups, adjusting the pH of the buffer might improve solubility.[5][6] However, ensure the pH remains compatible with your biological system. | |
| Inconsistent results between experiments | The compound is not fully dissolved in the stock solution or is precipitating in the final assay medium. | Always ensure your DMSO stock is fully dissolved before making dilutions. Gentle warming (to 37°C) or brief sonication can help.[4][6] Prepare working solutions fresh for each experiment.[4] |
| The compound is degrading over time in the aqueous solution. | Prepare fresh dilutions immediately before use. Avoid storing diluted aqueous solutions of this compound. | |
| Low or no observed activity of the inhibitor | The actual concentration of the dissolved compound is much lower than the calculated concentration due to precipitation. | Follow the steps to address precipitation. Consider using a surfactant like Tween-20 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your assay buffer to improve solubility, but verify that the surfactant does not interfere with your assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[4][6] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[4]
Protocol 2: Serial Dilution for Cellular Assays
-
Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO. This minimizes the volume of DMSO added to your aqueous solution.
-
Final Aqueous Dilution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[6]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all conditions and is at a level that does not affect cell viability or the assay itself (typically below 0.5%).[4]
Visualizations
Caption: A workflow diagram for troubleshooting this compound precipitation.
Caption: The dual role of CDK7 in transcription and cell cycle, and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cdk7-IN-32 and Selective CDK7 Inhibitors
Disclaimer: No specific toxicity or efficacy data for a compound designated "Cdk7-IN-32" is currently available in the public scientific literature. The following technical support guide has been generated using data from well-characterized, selective CDK7 inhibitors such as THZ1 and YKL-5-124 to provide a representative resource for researchers working with this class of compounds. The principles, protocols, and troubleshooting advice are broadly applicable to research involving selective CDK7 inhibition.
Frequently Asked Questions (FAQs)
Q1: Why do cancer cells often exhibit greater sensitivity to CDK7 inhibitors compared to normal, non-cancerous cells?
A1: The differential sensitivity of cancer cells to CDK7 inhibitors is primarily attributed to a phenomenon known as "transcriptional addiction."[1] Many cancer cells are highly dependent on the continuous and elevated expression of oncogenes and anti-apoptotic proteins to maintain their rapid proliferation and survival.[1] CDK7 is a critical component of the transcription factor TFIIH, which is essential for initiating transcription by phosphorylating RNA Polymerase II. By inhibiting CDK7, these compounds disproportionately disrupt the transcriptional machinery in cancer cells that are reliant on high levels of transcription.[1] Normal cells, having lower and more regulated transcriptional requirements, are generally less sensitive to the effects of CDK7 inhibition and may undergo cell cycle arrest rather than apoptosis upon treatment.[1]
Q2: I am not observing significant apoptosis in my cancer cell line after treatment with a CDK7 inhibitor. What are the potential reasons?
A2: Several factors could contribute to a lack of significant apoptosis:
-
Cell Line Specificity: Sensitivity to CDK7 inhibitors can vary considerably among different cancer cell lines. Some cell lines may be less "transcriptionally addicted" or possess alternative survival pathways that confer resistance.
-
p53 Status: The tumor suppressor protein p53 can influence the apoptotic response to CDK7 inhibition. Cell lines with mutated or non-functional p53 may show a diminished apoptotic response.
-
Drug Concentration and Treatment Duration: The concentration of the inhibitor and the length of exposure are critical. A full dose-response and time-course experiment is recommended to determine the optimal conditions for inducing apoptosis in your specific cell line.
-
Experimental Readout: Ensure your apoptosis assay is sufficiently sensitive and performed at an appropriate time point. It is advisable to use multiple assays, such as Annexin V staining and a caspase activity assay, to confirm your findings.
Q3: What are the known off-target effects of selective CDK7 inhibitors?
A3: While newer generations of CDK7 inhibitors are designed for high selectivity, off-target effects can still occur, particularly at higher concentrations. For instance, some CDK7 inhibitors may show cross-reactivity with other cyclin-dependent kinases, such as CDK12 and CDK13. It is crucial to consult the selectivity profile of the specific inhibitor you are using and to use the lowest effective concentration to minimize off-target effects.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High toxicity observed in normal control cell lines. | 1. Inhibitor concentration is too high.2. Incubation time is excessive.3. The specific normal cell line is particularly sensitive to CDK7 inhibition. | 1. Perform a dose-response curve to determine the IC50 for both your cancer and normal cell lines. Aim for a concentration that maximizes the therapeutic window.2. Optimize the incubation time to find a point where cancer cell death is significant, but normal cell viability is minimally affected.3. Consider using a different, more robust normal cell line for your control experiments. |
| Inconsistent or non-reproducible results in cell viability assays. | 1. Inconsistent cell seeding density.2. Variability in drug preparation and dilution.3. Fluctuation in incubation conditions (temperature, CO2).4. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension and accurate cell counting before seeding.2. Prepare fresh drug dilutions for each experiment. Ensure the drug is fully dissolved in the solvent before diluting in media.3. Maintain consistent incubator conditions. Calibrate your incubator regularly.4. Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| CDK7 inhibitor is not dissolving properly. | 1. Incorrect solvent.2. Low-quality solvent.3. Compound has precipitated out of solution. | 1. Confirm the recommended solvent for your specific inhibitor (typically DMSO).2. Use high-purity, anhydrous DMSO.3. Warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve. If precipitation persists, prepare a fresh stock solution. |
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of Selective CDK7 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| THZ1 | NALM6 | B-cell Acute Lymphocytic Leukemia | 101.2[2] |
| THZ1 | REH | B-cell Acute Lymphocytic Leukemia | 26.26[2] |
| THZ1 | Jurkat | T-cell Acute Lymphocytic Leukemia | 50[3] |
| THZ1 | Loucy | T-cell Acute Lymphocytic Leukemia | 0.55[3] |
| YKL-5-124 | HAP1 | Near-haploid human cell line | ~30 (blocks pull-down) |
| BS-181 | KHOS | Osteosarcoma | 1750[3] |
| BS-181 | U2OS | Osteosarcoma | 2320[3] |
Note: IC50 values can vary depending on the experimental conditions, including the assay used and the duration of treatment.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of a CDK7 inhibitor on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
CDK7 inhibitor stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the CDK7 inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine (B164497) and PI to identify cells with compromised plasma membranes.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells by treating them with the CDK7 inhibitor for the desired time. Include untreated and vehicle-treated cells as controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells once with cold 1X PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
References
Technical Support Center: Measuring Cdk7 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to measure the target engagement of Cdk7 inhibitors, such as Cdk7-IN-32, in a cellular context. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and quantitative data for known Cdk7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Cdk7 and why is it an important drug target?
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through different phases of its division cycle.[3][4] Additionally, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step in the initiation of transcription.[2][5] Due to its central role in these processes, which are often dysregulated in cancer, Cdk7 has emerged as a promising therapeutic target for cancer treatment.[6]
Q2: What is "target engagement" and why is it critical to measure it in cells?
Target engagement refers to the binding of a drug molecule to its intended protein target within a cell. Measuring target engagement is a critical step in drug discovery and development for several reasons:
-
Confirmation of Mechanism of Action: It provides direct evidence that a compound interacts with its intended target in a complex cellular environment.
-
Structure-Activity Relationship (SAR): It helps in understanding how chemical modifications to a compound affect its binding affinity and potency, guiding the optimization of lead compounds.
-
Correlation with Phenotype: It allows researchers to correlate the extent of target binding with the observed biological effects, strengthening the link between target inhibition and cellular phenotype.
-
Dose Optimization: Understanding the concentration of a drug required to engage its target in cells helps in determining appropriate dosing for further preclinical and clinical studies.
Q3: What are the primary methods to measure Cdk7 target engagement in cells?
There are three main approaches to measure Cdk7 target engagement in a cellular setting:
-
Direct Target Binding Assays: These methods directly measure the interaction between the inhibitor and Cdk7 protein. The most common techniques are:
-
NanoBRET/NanoBiT Target Engagement Assay: A live-cell assay that measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged Cdk7 by a test compound.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of Cdk7 upon inhibitor binding.
-
-
Downstream Substrate Phosphorylation Assays (Pharmacodynamic Readout): These assays indirectly measure Cdk7 target engagement by quantifying the phosphorylation of its known substrates. A reduction in the phosphorylation of these substrates indicates Cdk7 inhibition. Key substrates include:
-
RNA Polymerase II CTD (at Ser5 and Ser7)
-
Other CDKs (e.g., CDK1 at Thr161, CDK2 at Thr160)
-
-
Global Phosphoproteomics: This unbiased approach provides a broad overview of the changes in the cellular phosphoproteome upon Cdk7 inhibition, helping to identify both direct and indirect effects of the inhibitor.[7][8]
Experimental Methodologies and Protocols
This section provides detailed protocols for the key experimental methods used to measure Cdk7 target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that allows for the quantitative measurement of compound binding to a specific protein target. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the target. An unlabeled test compound, such as this compound, will compete with the tracer for binding to the Cdk7-NanoLuc® fusion, leading to a decrease in the BRET signal in a dose-dependent manner.
Experimental Workflow:
Caption: A streamlined workflow for the NanoBRET™ Cdk7 target engagement assay.
Detailed Protocol:
-
Cell Plating (Day 1):
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well white, tissue culture-treated plate.
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Transfection (Day 1):
-
Prepare a transfection mix containing the Cdk7-NanoLuc® fusion vector and a transfection reagent (e.g., FuGENE® HD) according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Assay (Day 2):
-
Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.
-
Prepare a 20X NanoBRET® Tracer K-10 solution in Tracer Dilution Buffer.
-
Add 5 µL of the 20X Tracer solution to each well.
-
Add 10 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 2 hours.
-
Prepare a 3X solution of NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM®.
-
Add 25 µL of the substrate/inhibitor solution to each well.
-
Read the plate on a luminometer capable of measuring filtered luminescence at 460nm (donor) and 618nm (acceptor).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Correct the BRET ratios by subtracting the background BRET from "no tracer" control wells.
-
Plot the corrected BRET ratio against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to assess drug-target engagement in a cellular environment.[9] The principle is that the binding of a ligand, such as this compound, can increase the thermal stability of its target protein, Cdk7. When heated, unbound Cdk7 will denature and aggregate at a lower temperature compared to the inhibitor-bound Cdk7. The amount of soluble Cdk7 remaining after heat treatment can be quantified by Western blotting or other protein detection methods.
Experimental Workflow:
Caption: Overview of the Cellular Thermal Shift Assay (CETSA®) workflow.
Detailed Protocol:
-
Cell Treatment:
-
Culture your cells of interest (e.g., a cancer cell line) to ~80% confluency.
-
Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for Cdk7 and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities for Cdk7 at each temperature.
-
-
Data Analysis:
-
Normalize the Cdk7 band intensity at each temperature to the intensity of the unheated sample.
-
Plot the normalized soluble Cdk7 fraction against the temperature for both vehicle- and inhibitor-treated samples to generate melt curves. A rightward shift in the melt curve for the inhibitor-treated sample indicates target engagement.
-
Alternatively, perform an isothermal dose-response experiment by heating all samples at a single, optimized temperature and varying the inhibitor concentration to determine an EC50 value.
-
Phosphoproteomics-Based Readout (Western Blot)
This method provides a pharmacodynamic readout of Cdk7 activity by measuring the phosphorylation of its key downstream substrates. A decrease in the phosphorylation of these substrates upon treatment with this compound indicates target engagement and inhibition of Cdk7's kinase activity.
Experimental Workflow:
Caption: Workflow for assessing Cdk7 activity via Western blot of downstream substrates.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Plate and grow cells to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10][11]
-
Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding.[12]
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Cdk7 substrates (e.g., anti-phospho-RNAPII Ser5, anti-total RNAPII, anti-phospho-CDK2 Thr160, anti-total CDK2) overnight at 4°C. Also, probe for a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the intensity of the phosphorylated protein to the corresponding total protein for each sample.
-
Plot the normalized phosphorylation signal against the this compound concentration to determine the IC50 for the inhibition of substrate phosphorylation.
-
Quantitative Data Summary
The following tables summarize publicly available data for well-characterized Cdk7 inhibitors. This data can serve as a reference for researchers evaluating their own compounds like this compound.
Table 1: Cellular Potency (IC50/EC50) of Cdk7 Inhibitors
| Inhibitor | Assay Type | Cell Line | IC50/EC50 (nM) | Reference |
| THZ1 | Cell Growth | Breast Cancer Panel | 80 - 300 | [3] |
| SY-351 | Target Engagement | HL-60 | 8.3 (EC50) | [7] |
| YKL-5-124 | in vitro Kinase | - | 53.5 (IC50) | [13] |
| BS-181 | Cell Viability | KHOS | 1750 (IC50) | [1] |
| BS-181 | Cell Viability | U2OS | 2320 (IC50) | [1] |
Table 2: Biochemical IC50 Values of Cdk7 Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| SY-351 | CDK7/CCNH/MAT1 | 23 | [7] |
| SY-351 | CDK2/CCNE1 | 321 | [7] |
| SY-351 | CDK9/CCNT1 | 226 | [7] |
| SY-351 | CDK12/CCNK | 367 | [7] |
| YKL-5-124 | CDK7/Mat1/CycH | 9.7 | [13] |
| YKL-5-124 | CDK2 | 1300 | [13] |
| YKL-5-124 | CDK9 | 3020 | [13] |
Troubleshooting Guides
NanoBRET™ Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low BRET Signal | - Low transfection efficiency- Suboptimal donor-to-acceptor ratio- Inactive NanoLuc® or tracer | - Optimize transfection conditions for your cell line.- Titrate the ratio of Cdk7-NanoLuc® vector to tracer.- Use positive controls to verify reagent activity.[14] |
| High Background | - Spectral overlap- Non-specific binding of the tracer | - Use a red-shifted acceptor to minimize overlap.- Include "no tracer" and "no donor" controls to assess background. |
| Inconsistent Results | - Cell number variability- Inaccurate pipetting | - Ensure consistent cell seeding density.- Use a multichannel pipette for reagent addition and perform replicates. |
CETSA® Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Thermal Shift Observed | - Inhibitor does not stabilize the protein- Inappropriate temperature range- Low inhibitor concentration | - Confirm inhibitor activity with an orthogonal assay.- Optimize the temperature gradient for Cdk7.- Use a higher concentration of the inhibitor. |
| High Variability | - Incomplete cell lysis- Inconsistent heating/cooling | - Ensure complete lysis with multiple freeze-thaw cycles.- Use a thermal cycler for precise temperature control. |
| Loss of Protein Signal at Higher Temperatures | - Protein degradation | - Ensure protease inhibitors are included in all buffers. |
Phosphoproteomics/Western Blot Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak Phospho-Signal | - Low stoichiometry of phosphorylation- Phosphatase activity during lysis | - Use a sensitive detection method.- Always include phosphatase inhibitors in the lysis buffer. |
| High Background on Western Blot | - Non-specific antibody binding- Inadequate blocking | - Optimize primary and secondary antibody concentrations.- Block with 5% BSA in TBST; avoid milk for phospho-antibodies.[12] |
| Inconsistent Normalization | - Poor quality of total protein antibody- Saturated signal | - Validate the total protein antibody.- Ensure that the signal is within the linear range of detection. |
Cdk7 Signaling Pathway
The following diagram illustrates the central role of Cdk7 in both the cell cycle and transcription, highlighting the points of intervention for an inhibitor like this compound.
Caption: Cdk7's dual role in cell cycle and transcription, and the point of inhibition.
References
- 1. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of CDK7–Carboxyl-Terminal Domain Kinase Activity by the Tumor Suppressor p16INK4A Contributes to Cell Cycle Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. bio-rad.com [bio-rad.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Cdk7-IN-32 degradation and half-life in vitro
Technical Support Center: Cdk7-IN-32
Important Notice: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "this compound". The following information is based on general knowledge of CDK7 inhibitors and may not be directly applicable to "this compound". Researchers should consult their specific compound documentation for accurate data.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of degradation for a typical covalent CDK7 inhibitor in vitro?
A1: Covalent CDK7 inhibitors typically form a stable, long-lasting bond with a specific cysteine residue (Cys312) in the active site of the CDK7 protein. As such, the primary "degradation" of the inhibitor's effect is not due to the chemical breakdown of the inhibitor itself, but rather the turnover and degradation of the entire CDK7-inhibitor complex by the cell's natural protein degradation machinery, primarily the ubiquitin-proteasome system. The inhibitor molecule itself is generally stable under typical in vitro assay conditions.
Q2: I am seeing a rapid loss of inhibition in my cell-based assay. What could be the cause?
A2: A rapid loss of inhibition with a covalent inhibitor is unexpected if the inhibitor has successfully bound to the target. Potential causes could include:
-
Compound Instability: The specific molecule may be unstable in your cell culture medium or assay buffer. Consider performing a stability test of the compound in the medium over time using analytical methods like LC-MS.
-
High Protein Turnover: The cell line you are using may have a very high rate of CDK7 protein synthesis and degradation, leading to rapid replacement of the inhibited protein.
-
Metabolism: If using cell-based assays, the cells may be metabolizing the inhibitor into an inactive form before it can bind to CDK7.
-
Off-Target Effects: The observed effect may be due to off-target activities of the compound, and the recovery of the phenotype is not related to CDK7 inhibition.
Q3: How can I determine the in vitro half-life of my CDK7 inhibitor?
A3: The concept of a pharmacological half-life for a covalent inhibitor in a cell-free system is different from that in a cellular context.
-
Biochemical Half-Life (Target Residence Time): For a covalent inhibitor, the "half-life" often refers to the target residence time, which is typically very long due to the covalent bond. This can be assessed using techniques like mass spectrometry to measure the proportion of unbound versus covalently modified protein over time.
-
Cellular Half-Life (Functional): In cells, the functional half-life of inhibition is related to the degradation rate of the CDK7 protein. This can be measured using a cycloheximide (B1669411) (CHX) chase experiment. Cells are treated with the CDK7 inhibitor to achieve target engagement, followed by the addition of CHX to block new protein synthesis. The levels of CDK7 protein are then monitored over time by Western blotting to determine the degradation rate.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical Assays
| Potential Cause | Troubleshooting Step |
| ATP Concentration | CDK7 inhibitors are often ATP-competitive. Ensure that the ATP concentration in your assay is consistent and ideally close to the Km value for ATP, unless you are specifically investigating the effect of ATP concentration. |
| Compound Solubility | Poor solubility can lead to inaccurate concentrations. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is low and consistent across all wells. |
| Incubation Time | For covalent inhibitors, the degree of inhibition is time-dependent. Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient to allow for covalent bond formation and is kept consistent between experiments. |
| Enzyme Activity | The activity of the recombinant CDK7 enzyme can vary between batches. Always perform a standard curve with a known inhibitor to ensure consistency. |
Issue 2: Lack of Correlation Between Biochemical Potency and Cellular Activity
| Potential Cause | Troubleshooting Step |
| Cell Permeability | The compound may have poor permeability across the cell membrane. This can be assessed using parallel artificial membrane permeability assays (PAMPA). |
| Efflux Pumps | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be tested by co-incubation with known efflux pump inhibitors. |
| Cellular Metabolism | The compound may be rapidly metabolized by the cells into an inactive form. LC-MS analysis of cell lysates after incubation can identify potential metabolites. |
| Target Engagement | Confirm that the inhibitor is reaching and binding to CDK7 within the cell. This can be done using cellular thermal shift assays (CETSA) or by using a biotinylated version of the inhibitor for pulldown experiments. |
Data Summary
As no specific data for "this compound" is available, the following table presents hypothetical data for a generic covalent CDK7 inhibitor to illustrate how such information would be presented.
Table 1: Hypothetical In Vitro Properties of a Generic Covalent CDK7 Inhibitor
| Parameter | Value | Experimental System |
| Biochemical IC50 (CDK7) | 5 nM | Recombinant CDK7/CycH/MAT1 Kinase Assay (10 µM ATP) |
| Cellular IC50 (Proliferation) | 50 nM | Jurkat cells (72h incubation) |
| CDK7 Protein Half-Life | ~8 hours | Cycloheximide chase assay in Jurkat cells |
| Microsomal Stability (t½) | > 60 min | Human Liver Microsomes |
| Plasma Stability (t½) | > 120 min | Human Plasma |
Experimental Protocols & Visualizations
Protocol: Determination of Cellular CDK7 Degradation Rate
This protocol outlines a cycloheximide (CHX) chase experiment to determine the degradation rate (half-life) of the CDK7 protein in a specific cell line.
-
Cell Culture: Plate the chosen cell line (e.g., Jurkat) at an appropriate density and allow them to adhere or stabilize for 24 hours.
-
Inhibitor Treatment (Optional): If assessing the effect of an inhibitor on degradation, treat cells with the compound at a concentration sufficient to ensure full target engagement.
-
Protein Synthesis Inhibition: Add cycloheximide (CHX) to the culture medium at a final concentration of 100 µg/mL to block new protein synthesis.
-
Time Course Collection: Harvest cell pellets at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Protein Extraction: Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein for each time point onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against CDK7 and a loading control (e.g., GAPDH or β-actin).
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for CDK7 and the loading control for each time point.
-
Normalize the CDK7 signal to the loading control signal.
-
Plot the normalized CDK7 signal against time.
-
Fit the data to a one-phase decay curve to calculate the half-life (t½) of the CDK7 protein.
-
Improving the therapeutic window of Cdk7-IN-32
Disclaimer: Cdk7-IN-32 is a research compound with limited publicly available data. The information and guidance provided in this technical support center are based on the known mechanisms of Cdk7 inhibition and data from structurally similar and well-characterized Cdk7 inhibitors. It is crucial to perform your own dose-response experiments and target validation for your specific experimental setup.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound and improving its therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical kinase with a dual role in regulating the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[1][2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in transcription initiation.[3] By inhibiting CDK7, this compound is expected to induce cell cycle arrest and suppress the transcription of key genes, including oncogenes.[4]
Q2: What are the potential off-target effects of this compound?
A2: While designed to be selective for CDK7, kinase inhibitors can exhibit off-target activity, especially at higher concentrations. Based on the profiles of other selective CDK7 inhibitors, the most likely off-targets are structurally related kinases, particularly CDK12 and CDK13, which also play a role in transcriptional regulation.[5] It is crucial to determine the optimal concentration of this compound in your specific cell line to minimize these off-target effects.
Q3: How can I improve the therapeutic window of this compound in my experiments?
A3: Improving the therapeutic window involves maximizing the on-target efficacy while minimizing toxicity and off-target effects. Key strategies include:
-
Dose Optimization: Perform careful dose-response studies to identify the lowest effective concentration that achieves the desired biological effect (e.g., inhibition of Pol II phosphorylation) without causing excessive cytotoxicity.
-
Combination Therapies: Combining this compound with other therapeutic agents may allow for the use of lower, less toxic concentrations of each compound while achieving a synergistic effect.
-
Intermittent Dosing: For in vivo studies, exploring intermittent dosing schedules may help to reduce cumulative toxicity while maintaining therapeutic efficacy.
Q4: What are the expected phenotypic outcomes of effective Cdk7 inhibition?
A4: On-target inhibition of CDK7 is expected to result in:
-
Cell Cycle Arrest: Accumulation of cells in the G1 and/or G2/M phases of the cell cycle.
-
Inhibition of Transcription: Reduced phosphorylation of the RNA Polymerase II CTD at Serine 5 and Serine 7.
-
Apoptosis: Induction of programmed cell death in cancer cells that are dependent on high transcriptional output.
-
Downregulation of Oncogenes: Decreased expression of super-enhancer-associated oncogenes like MYC.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| No or weak biological effect at expected concentrations. | Compound Instability: Improper storage or handling leading to degradation. | Store this compound as a powder at -20°C or -80°C. Prepare fresh DMSO stock solutions and aliquot to avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: Errors in dilution or calculation. | Verify all calculations and ensure accurate pipetting. Perform a new dose-response curve. | |
| Low Target Engagement: Insufficient intracellular concentration or cell line resistance. | Confirm target engagement by Western blot for p-RNA Pol II (Ser5/7), p-CDK1 (Thr161), and p-CDK2 (Thr160). Consider using a higher concentration or a different cell line. | |
| Unexpectedly high cytotoxicity at low concentrations. | Off-Target Effects: Inhibition of other essential kinases. | Perform a kinome-wide selectivity screen if possible. Lower the concentration of this compound and increase the treatment duration. Compare the phenotype with that of other known selective Cdk7 inhibitors. |
| Cell Line Hypersensitivity: Some cell lines are highly dependent on transcriptional regulation and are very sensitive to CDK7 inhibition. | Use a panel of cell lines with varying sensitivities to determine a therapeutic window. | |
| Compound Impurity: The presence of cytotoxic impurities in the compound lot. | Verify the purity of your this compound lot using analytical methods like HPLC/MS. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or growth phase. | Standardize cell culture protocols, including seeding density and ensuring cells are in the exponential growth phase at the start of the experiment. |
| Experimental Procedure Variability: Inconsistent incubation times or reagent preparation. | Maintain consistent experimental protocols and prepare fresh reagents for each experiment. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Cdk7 Target Engagement
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of its downstream substrates.
Methodology:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against:
-
Phospho-RNA Polymerase II CTD (Ser5)
-
Phospho-RNA Polymerase II CTD (Ser7)
-
Phospho-CDK1 (Thr161)
-
Phospho-CDK2 (Thr160)
-
Total RNA Polymerase II CTD, Total CDK1, Total CDK2 (as loading controls)
-
GAPDH or β-actin (as a loading control)
-
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for 24-48 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CDK7, disrupting both cell cycle progression and transcription initiation.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CDK7 Inhibitors in Acute Myeloid Leukemia: THZ1 vs. a Novel Diaminopyrimidine Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in acute myeloid leukemia (AML). As a key regulator of both the cell cycle and transcription, its inhibition offers a dual mechanism to attack malignant cells. THZ1 is a well-characterized, potent, and covalent inhibitor of CDK7 that has demonstrated significant preclinical activity in AML. While specific public information on a compound designated "Cdk7-IN-32" is not available, this guide provides a comparative analysis of THZ1 against a representative, potent, and selective 2,4-diaminopyrimidine-based CDK7 inhibitor (herein referred to as "Compound 22"), based on recently published preclinical data. This comparison aims to provide an objective overview of their performance, supported by experimental data, to inform further research and development in the field of AML therapeutics.
Mechanism of Action: Targeting Transcriptional and Cell Cycle Machinery
CDK7 is a critical component of two major cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH. This dual role places it at the nexus of cell cycle control and gene transcription.
-
Transcriptional Regulation: As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and 7, a crucial step for transcription initiation. By inhibiting CDK7, both THZ1 and Compound 22 disrupt this process, leading to a global downregulation of transcription, with a particular impact on genes with super-enhancers that are often associated with oncogenic drivers like MYC and RUNX1.[1]
-
Cell Cycle Control: Within the CAK complex, CDK7 phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Inhibition of CDK7 by these compounds leads to a blockade of this activation cascade, resulting in cell cycle arrest, typically at the G1/S phase.[2]
Both THZ1 and Compound 22 are covalent inhibitors, forming an irreversible bond with a cysteine residue near the active site of CDK7, leading to sustained target inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK7 signaling pathway and a general workflow for evaluating CDK7 inhibitors.
Caption: CDK7 signaling pathway and points of inhibition.
Caption: General experimental workflow for CDK7 inhibitors.
Performance Data: A Comparative Overview
The following tables summarize the available quantitative data for THZ1 and Compound 22 in AML cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Kinase Selectivity | Reference |
| THZ1 | CDK7 | 6.91 | Also inhibits CDK12/13 | [2] |
| Compound 22 | CDK7 | 7.21 | Highly selective over CDK1, 2, 3, 4, 5, 6, and 9 | [2] |
Table 2: Anti-proliferative and Pro-apoptotic Activity in AML Cell Lines
| Compound | Cell Line | Assay | Measurement | Result | Reference |
| THZ1 | Various AML | Apoptosis | Induces apoptosis | Dose and time-dependent increase | [3] |
| Cell Cycle | G0/G1 arrest | Dose-dependent | [3] | ||
| Compound 22 | MV4-11 | Cell Cycle | G1/S arrest | Effective | [1][2] |
| MV4-11 | Apoptosis | Induces apoptosis | Effective | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate AML cells (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the CDK7 inhibitor (THZ1 or Compound 22) or DMSO as a vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture and Treatment: Culture AML cells and treat with the desired concentrations of the CDK7 inhibitor or DMSO for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, and PI staining is used to differentiate between early and late apoptosis/necrosis.
Western Blot Analysis
-
Cell Lysis: After treatment with the CDK7 inhibitor, lyse the AML cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-RNA Pol II Ser5, p-CDK1, p-CDK2, cleaved PARP, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion
Both THZ1 and the novel diaminopyrimidine-based Compound 22 are potent inhibitors of CDK7 with significant anti-leukemic activity in AML models. While both compounds effectively induce cell cycle arrest and apoptosis, Compound 22 is reported to have a superior selectivity profile over other CDKs compared to THZ1, which also exhibits activity against CDK12/13. This enhanced selectivity of Compound 22 may offer a more targeted therapeutic approach with a potentially different side-effect profile. Further head-to-head preclinical and in vivo studies are warranted to fully elucidate the comparative efficacy and safety of these promising CDK7 inhibitors in the context of acute myeloid leukemia.
References
- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibition induces apoptosis in acute myeloid leukemia cells and exerts synergistic antileukemic effects with azacitidine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CDK Inhibitors: SNS-032 vs. the Highly Selective Cdk7 Inhibitor BS-181
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is paramount for the success of preclinical and clinical studies. This guide provides an objective comparison of the selectivity profiles of two notable cyclin-dependent kinase (CDK) inhibitors: SNS-032, a potent inhibitor of CDKs 2, 7, and 9, and BS-181, a highly selective inhibitor of CDK7. This comparison is supported by experimental data to aid in the informed selection of these compounds for research and therapeutic development.
Introduction to SNS-032 and BS-181
SNS-032 (also known as BMS-387032) is a potent and selective inhibitor of cyclin-dependent kinases 2, 7, and 9.[1][2] Its mechanism of action involves blocking the cell cycle via inhibition of CDK2 and CDK7, and inhibiting transcription through the targeting of CDK7 and CDK9.[3] This multi-targeted profile makes it a subject of interest for various therapeutic areas, particularly in oncology.
BS-181 is a pyrazolo[1,5-a]pyrimidine-derived compound identified as a potent and highly selective inhibitor of CDK7.[4] Its selectivity makes it a valuable tool for specifically interrogating the function of CDK7 in cell cycle regulation and transcription, minimizing the confounding effects of inhibiting other CDKs.
Kinase Selectivity Profile Comparison
The selectivity of a kinase inhibitor is a critical determinant of its utility and potential off-target effects. The following table summarizes the in vitro inhibitory activity (IC50) of SNS-032 and BS-181 against a panel of cyclin-dependent kinases.
| Kinase Target | SNS-032 IC50 (nM) | BS-181 IC50 (nM) |
| CDK7/cyclin H | 62 [1][2] | 21 [4] |
| CDK2/cyclin A | 38 [1] | 730[5] |
| CDK2/cyclin E | 48[6] | 880[5] |
| CDK9/cyclin T | 4 [1][2] | 4200[5] |
| CDK1/cyclin B | 480[2] | >5000[5] |
| CDK4/cyclin D1 | 925[2] | >5000[5] |
| CDK5/p35 | 400[7] | 3000[5] |
| CDK6/cyclin D1 | >1000 | >5000[5] |
Note: Data for the inhibitor Cdk7-IN-32 was not publicly available at the time of this guide's compilation. Therefore, the well-characterized and highly selective CDK7 inhibitor BS-181 is used for comparison.
Signaling Pathway Context
CDK7 plays a dual role in cellular regulation. As a core component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.
Caption: CDK7's dual role in cell cycle and transcription.
Experimental Protocols
The determination of an inhibitor's selectivity profile is crucial. A widely accepted method for this is the in vitro biochemical kinase assay.
In Vitro Kinase Profiling Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
1. Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (SNS-032, BS-181) dissolved in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
[γ-33P]ATP (radiolabeled) or a non-radioactive detection system (e.g., ADP-Glo™)
-
ATP solution
-
384-well plates
-
(If using radioactivity) Phosphocellulose filter plates and scintillation counter
-
(If using non-radioactive method) Plate reader capable of luminescence detection
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer.
-
Kinase Addition: Add the specific purified kinase to each well.
-
Inhibitor Addition: Add the serially diluted test compounds or DMSO (vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (with [γ-33P]ATP if using the radiometric method). The ATP concentration is typically kept at or near the Km for each kinase.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Detection:
-
Radiometric Method: Stop the reaction by adding phosphoric acid. Transfer the mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-33P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Non-Radioactive Method (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the generated ADP to ATP, which in turn drives a luciferase reaction to produce a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Caption: A generalized workflow for in vitro kinase profiling.
Conclusion
The choice between SNS-032 and a highly selective CDK7 inhibitor like BS-181 depends on the specific research question.
-
SNS-032 is a valuable tool for studying the combined effects of inhibiting CDK2, CDK7, and CDK9. Its potent activity against CDK9, a key regulator of transcriptional elongation, in addition to CDK7, makes it a strong inhibitor of transcription. Its effect on CDK2 also directly impacts cell cycle progression.
-
BS-181 , in contrast, offers a much more targeted approach. Its high selectivity for CDK7 allows for the specific dissection of CDK7's roles in both the CAK complex and TFIIH, with significantly less direct impact on other CDKs. This makes it a more suitable probe for studies aiming to isolate the functions of CDK7.
Researchers should carefully consider the kinase selectivity profiles presented in this guide to select the most appropriate inhibitor for their experimental needs, ensuring the generation of clear and interpretable results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SNS 032 | Non-selective CDKs | Tocris Bioscience [tocris.com]
Head-to-head comparison of Cdk7-IN-32 with other covalent CDK7 inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and characteristics of leading covalent Cyclin-Dependent Kinase 7 (CDK7) inhibitors.
Note: This guide provides a detailed comparison of prominent covalent CDK7 inhibitors based on available scientific literature. No specific data was found for a compound named "Cdk7-IN-32." Therefore, this comparison focuses on other well-characterized inhibitors: THZ1, SY-1365, and YKL-5-124, with additional data on Cdk7-IN-8 where available.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, driving cell cycle progression.[2][3] Simultaneously, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step in transcription initiation.[2][4] Covalent inhibitors of CDK7, which form a permanent bond with the kinase, offer the potential for enhanced potency and prolonged target engagement. This guide provides a head-to-head comparison of key covalent CDK7 inhibitors to aid researchers in selecting the appropriate tool compound for their studies.
Quantitative Data Comparison
The following tables summarize the biochemical and cellular activities of prominent covalent CDK7 inhibitors.
Table 1: Biochemical Potency Against CDK7
| Inhibitor | Target(s) | IC50 (nM) - CDK7 | Assay Type | Reference |
| THZ1 | CDK7, CDK12, CDK13 | 3.6 | Biochemical Assay | [5] |
| SY-1365 | CDK7 | 22 | Enzymatic | |
| YKL-5-124 | CDK7 | 9.7 | In Vitro Kinase Assay | [6] |
| Cdk7-IN-8 | CDK7 | 54.29 | Biochemical Assay |
Table 2: Kinase Selectivity Profile
| Inhibitor | IC50 (nM) - CDK12 | IC50 (nM) - CDK13 | IC50 (nM) - CDK2 | IC50 (nM) - CDK9 | Notes | Reference |
| THZ1 | 15.5 | 6.3 | - | - | Also inhibits CDK12 and CDK13. | [5] |
| SY-1365 | >10,000 | >10,000 | >10,000 | >10,000 | Highly selective for CDK7. | |
| YKL-5-124 | - | - | 1300 | 3020 | Displays selectivity for CDK7 over other CDKs. | [6] |
| Cdk7-IN-8 | >1000 (example) | - | >1000 (example) | >1000 (example) | A full kinome scan is not publicly available, but it is reported as a selective inhibitor. |
Table 3: Cellular Activity
| Inhibitor | Cell Line | IC50 (nM) - Cell Proliferation | Notes | Reference |
| THZ1 | Jurkat | 50 | Potent anti-proliferative activity. | [5] |
| SY-1365 | OVCAR-3 | 39 | Effective in various cancer cell lines. | |
| YKL-5-124 | HAP1 | - | Induces a strong cell cycle arrest. | [6] |
| Cdk7-IN-8 | HCT116 | 25.26 | Demonstrates significant anti-proliferative effects. | |
| Cdk7-IN-8 | OVCAR-3 | 45.31 | Effective in ovarian cancer cells. | |
| Cdk7-IN-8 | HCC1806 (Breast Cancer) | 44.47 | Shows activity in breast cancer cells. |
Signaling and Experimental Workflow Diagrams
CDK7 Signaling Pathway
CDK7 plays a pivotal role in two fundamental cellular processes: transcription and cell cycle progression. The diagram below illustrates these dual functions.
Caption: Dual roles of CDK7 in transcription and cell cycle control.
Experimental Workflow for Characterizing Covalent CDK7 Inhibitors
The following diagram outlines a typical workflow for the preclinical characterization of covalent CDK7 inhibitors.
Caption: A typical experimental workflow for CDK7 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are summarized protocols for key experiments.
In Vitro Kinase Assay (IC50 Determination)
This assay measures the potency of an inhibitor against the purified CDK7 enzyme.
-
Reagents and Materials: Recombinant CDK7/Cyclin H/MAT1 complex, kinase assay buffer, ATP, a suitable peptide substrate (e.g., derived from the RNAPII CTD), test inhibitor, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, combine the CDK7 enzyme complex, inhibitor dilutions, and the substrate in the kinase buffer.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP is typically kept near its Km value for CDK7.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
-
Reagents and Materials: Cancer cell line of interest, complete cell culture medium, 96-well plates, test inhibitor, and a cell viability reagent (e.g., resazurin (B115843) or CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement (Western Blot for RNAPII CTD Phosphorylation)
This assay confirms that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of a direct CDK7 substrate, the RNA Polymerase II C-terminal domain (CTD).
-
Reagents and Materials: Cell line of interest, test inhibitor, lysis buffer, primary antibodies against total RNAPII and phosphorylated forms of RNAPII CTD (e.g., p-Ser2, p-Ser5, p-Ser7), and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Procedure:
-
Treat cells with the test inhibitor at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for total and phosphorylated RNAPII CTD.
-
Incubate with a secondary antibody and visualize the protein bands using a suitable detection system. A decrease in the phosphorylated RNAPII CTD signal relative to the total RNAPII signal indicates target engagement.
-
Conclusion
The covalent CDK7 inhibitors THZ1, SY-1365, and YKL-5-124 represent valuable tools for cancer research and potential therapeutic agents. While THZ1 was a pioneering discovery, its off-target effects on CDK12 and CDK13 have led to the development of more selective inhibitors like SY-1365 and YKL-5-124.[5] The high selectivity of SY-1365 and YKL-5-124 makes them particularly useful for dissecting the specific roles of CDK7 in cellular processes.[6] The choice of inhibitor will depend on the specific research question, with considerations for potency, selectivity, and the desired cellular outcome. The experimental protocols provided in this guide offer a foundation for the rigorous evaluation and comparison of these and future CDK7 inhibitors.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of CDK7–Carboxyl-Terminal Domain Kinase Activity by the Tumor Suppressor p16INK4A Contributes to Cell Cycle Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of Covalent CDK7 Inhibition: A Comparative Analysis Using a Kinase-Dead Mutant
A Guide for Researchers in Oncology and Drug Discovery
This guide provides a comprehensive comparison for validating the on-target effects of the covalent Cyclin-Dependent Kinase 7 (CDK7) inhibitor, THZ1. By leveraging a kinase-dead CDK7 mutant (C312S), researchers can effectively differentiate between the intended consequences of CDK7 inhibition and potential off-target activities. This document outlines the requisite experimental data, detailed protocols, and visual workflows to support rigorous investigation in the field.
CDK7 is a critical regulator of both transcription and cell cycle progression, making it a compelling target in oncology.[1][2][3][4] It functions as the catalytic subunit of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6.[3][5][6] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for transcription initiation and elongation.[1][2][5][6] THZ1 is a potent and selective covalent inhibitor that targets a unique cysteine residue (Cys312) outside the active site of CDK7, leading to its irreversible inhibition.[7][8]
To unequivocally demonstrate that the cellular effects of THZ1 are a direct result of CDK7 engagement, a kinase-dead mutant, CDK7-C312S, which is resistant to THZ1, serves as an invaluable tool.[9][10] This guide compares the cellular and biochemical outcomes of THZ1 treatment in the presence of wild-type CDK7 versus the THZ1-resistant C312S mutant.
Comparative Efficacy of THZ1
The primary validation of on-target activity comes from demonstrating a significant reduction in the potency of THZ1 in cells expressing the C312S mutant compared to those with wild-type CDK7. This is typically quantified through cell viability assays.
| Cell Line | CDK7 Status | THZ1 GI50 (nM) | Fold Increase in GI50 |
| PTCL Cell Line | Wild-Type (WT) | 210 | - |
| PTCL Cell Line | C312S Mutant | 1,250 | ~6 |
Data adapted from studies on peripheral T-cell lymphoma (PTCL) cell lines.[9] GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
A less active analog of THZ1, THZ1-R, which lacks the reactive acrylamide (B121943) moiety for covalent bond formation, serves as an additional negative control to distinguish covalent on-target effects from non-covalent or off-target effects of the chemical scaffold.[9][11][12]
| Compound | Mean GI50 (nM) in PTCL Cell Lines |
| THZ1 | 390 ± 26 |
| THZ1-R | 5365 ± 360 |
Data represents the mean GI50 across a panel of PTCL cell lines, demonstrating the significantly lower potency of the non-covalent analog.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation studies. Below are protocols for key experiments.
Generation of Kinase-Dead CDK7 (C312S) Mutant Cell Lines
This protocol outlines the generation of cell lines expressing the THZ1-resistant CDK7-C312S mutant to serve as a negative control.
Protocol:
-
Site-Directed Mutagenesis: Introduce a Cysteine-to-Serine mutation at codon 312 (C312S) in a human CDK7 cDNA expression vector using a commercially available site-directed mutagenesis kit.
-
Vector Sequencing: Confirm the presence of the desired mutation and the absence of other mutations by Sanger sequencing.
-
Lentiviral Production: Co-transfect HEK293T cells with the CDK7-C312S expression vector and lentiviral packaging plasmids.
-
Viral Transduction: Infect the target cancer cell line (e.g., Jurkat, T-ALL cell lines) with the harvested lentiviral particles.
-
Selection and Verification: Select for transduced cells using an appropriate antibiotic resistance marker. Verify the expression of the mutant CDK7 by Western blot analysis.
Cell Viability Assay
This assay quantifies the anti-proliferative effects of THZ1.[11][13][14]
Protocol:
-
Cell Seeding: Seed cells (e.g., wild-type and CDK7-C312S mutant) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of THZ1, THZ1-R, or DMSO vehicle control for 72 hours.[14]
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[13][15]
-
Data Analysis: Normalize the data to the DMSO-treated controls and calculate the GI50 values using non-linear regression analysis.
Western Blot Analysis of Downstream Targets
This method is used to assess the phosphorylation status of CDK7 substrates, such as the RNA Polymerase II CTD, which is a direct indicator of CDK7 kinase activity in cells.[13]
Protocol:
-
Cell Treatment and Lysis: Treat cells with THZ1 or DMSO for a specified time (e.g., 4-6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[11]
-
Immunoblotting: Probe the membrane with primary antibodies against total CDK7, phospho-CDK7 (Thr170), total RNAPII, and phospho-RNAPII CTD (Ser5 and Ser7). Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Visualizing On-Target Effects and Workflows
Diagrams illustrating the signaling pathway and experimental logic are essential for conceptual understanding.
CDK7 Signaling and THZ1 Inhibition
Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by THZ1.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating THZ1 on-target effects using a kinase-dead mutant.
Logical Comparison of Compounds
References
- 1. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. uniprot.org [uniprot.org]
- 6. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Biomarkers of Response for Cdk7-IN-32 and Alternative CDK7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cdk7-IN-32 and other leading CDK7 inhibitors, focusing on biomarkers that may predict therapeutic response. The information presented is based on available preclinical and clinical data to support researchers in designing and interpreting experiments and to aid drug development professionals in strategic decision-making.
Introduction to CDK7 Inhibition
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, driving cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step for transcription initiation.[1][2] In many cancers, there is a heightened dependency on transcriptional activity, making CDK7 an attractive therapeutic target.[1] This guide focuses on this compound and compares its performance with other notable CDK7 inhibitors: THZ1, SY-5609, and Samuraciclib (CT7001).
Comparative Performance of CDK7 Inhibitors
The following tables summarize the in vitro potency and preclinical in vivo efficacy of this compound and its alternatives. It is important to note that the data is compiled from various sources and not from direct head-to-head comparative studies. Therefore, variations in experimental conditions should be considered when interpreting these values.
Table 1: In Vitro Potency of CDK7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Cancer Type | Reference |
| This compound | CDK7 | 25.26 | HCT116 | Colorectal Carcinoma | MedChemExpress |
| 44.47 | HCC1806 | Triple-Negative Breast Cancer | MedChemExpress | ||
| 45.31 | OVCAR-3 | Ovarian Cancer | MedChemExpress | ||
| 50.85 | HCC70 | Triple-Negative Breast Cancer | MedChemExpress | ||
| THZ1 | CDK7 | 3.2 | (Biochemical assay) | [3] | |
| SY-5609 | CDK7 | <1 (Kd = 0.059 nM) | (Biochemical assay) | [4] | |
| 6-17 | Various | Solid Tumors | [4] | ||
| Samuraciclib (CT7001) | CDK7 | 40 | (Biochemical assay) | [3] |
Table 2: Preclinical In Vivo Efficacy of CDK7 Inhibitors
| Inhibitor | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Male ICR Mice with HCT116 xenograft | Colorectal Carcinoma | 25 mg/kg, p.o., qd for 21 days | 81.9% | MedChemExpress |
| THZ1 | Mouse model of NB | Neuroblastoma | Not specified | Sustained growth inhibition | [5] |
| SY-5609 | PDX models | HGSOC, SCLC, TNBC | 6 mg/kg, p.o., qd for 21 days | >50% in 11/11 models; ≥90% or regression in 7/11 models | [6] |
| PDX models | Colorectal Cancer | Not specified | ≥50% in 67% of models | [7] | |
| Samuraciclib (CT7001) | Xenograft models | ER-positive Breast Cancer | Not specified | Complete growth arrest (in combination with an estrogen receptor antagonist) | [8] |
Biomarkers of Response
Several potential biomarkers have been identified that may predict sensitivity to CDK7 inhibitors. These biomarkers are often related to the dual functions of CDK7 in cell cycle control and transcription.
Table 3: Potential Biomarkers of Response to CDK7 Inhibitors
| Biomarker | CDK7 Inhibitor(s) | Rationale | Clinical/Preclinical Evidence |
| High CDK7 Expression | General CDK7 inhibitors | Increased target abundance may indicate dependency. | High CDK7 expression is a poor prognostic biomarker in several cancers.[1][2] |
| RB Pathway Alterations | SY-5609 | Tumors with aberrant cell-cycle control may be more sensitive to CDK7 inhibition. | Clinical trials for SY-5609 include patient cohorts with Rb pathway alterations.[9] |
| TP53 Mutation Status | Samuraciclib (CT7001) | Wild-type TP53 may be required for the full apoptotic response to CDK7 inhibition. | Patients without TP53 mutations showed improved progression-free survival in Phase 2 trials.[10][11][12][13] |
| c-MYC Amplification/Overexpression | THZ1 | MYC-driven tumors exhibit transcriptional addiction, making them vulnerable to CDK7 inhibition. | THZ1 shows selectivity for MYCN-amplified neuroblastoma cells.[5] |
| High mTOR Signaling | Samuraciclib (CT7001) | Active mTOR signaling promotes sensitivity to samuraciclib-induced senescence. | A chemogenetic CRISPR screen identified the mTOR pathway as a determinant of sensitivity.[13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CDK7 signaling pathway, a typical experimental workflow for evaluating CDK7 inhibitors, and the logical relationship for biomarker-driven patient stratification.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and comparison.
Cell Viability Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of CDK7 inhibitors in cancer cell lines using a standard luminescence-based assay.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
CDK7 inhibitors (this compound, THZ1, SY-5609, Samuraciclib) dissolved in DMSO
-
96-well white, clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of each CDK7 inhibitor in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
-
Western Blot for Phosphorylated RNA Polymerase II and CDK2
This protocol describes the detection of phosphorylated RNA Polymerase II (Ser5) and phosphorylated CDK2 (Thr160) in cell lysates following treatment with CDK7 inhibitors.
-
Materials:
-
Cancer cell lines
-
CDK7 inhibitors
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RNA Polymerase II CTD (Ser5)
-
Rabbit anti-phospho-CDK2 (Thr160)[14]
-
Mouse anti-total RNA Polymerase II
-
Mouse anti-total CDK2
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Plate cells and treat with CDK7 inhibitors at various concentrations for 24 hours.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for phospho-specific antibodies.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
-
TP53 Mutation Detection from Circulating Tumor DNA (ctDNA)
This protocol provides a general workflow for the detection of TP53 mutations from ctDNA in plasma samples, a key biomarker for Samuraciclib response.[12]
-
Materials:
-
Whole blood collected in specialized cell-free DNA collection tubes (e.g., Streck Cell-Free DNA BCT®)
-
Plasma separation reagents
-
QIAamp Circulating Nucleic Acid Kit (Qiagen) or similar for ctDNA extraction
-
Next-Generation Sequencing (NGS) platform (e.g., Illumina) or Droplet Digital PCR (ddPCR) system (e.g., Bio-Rad QX200)
-
Primers and probes for TP53 gene amplification
-
-
Procedure:
-
Sample Collection and Processing: Collect 8-10 mL of whole blood and process within 72 hours. Perform a two-step centrifugation process to separate plasma from blood cells and prevent contamination with genomic DNA.
-
ctDNA Extraction: Isolate ctDNA from 2-4 mL of plasma using a specialized kit according to the manufacturer's instructions.
-
Library Preparation and NGS (for broad screening): a. Prepare sequencing libraries from the extracted ctDNA. b. Use a targeted gene panel that includes the TP53 gene. c. Perform sequencing on an NGS platform. d. Analyze the sequencing data to identify TP53 mutations.
-
ddPCR (for targeted mutation detection): a. Design or obtain specific primers and probes for known TP53 mutations. b. Prepare the ddPCR reaction mixture containing the ctDNA sample, primers, probes, and ddPCR supermix. c. Generate droplets using a droplet generator. d. Perform PCR amplification. e. Read the droplets using a droplet reader to quantify the number of mutant and wild-type alleles.
-
Data Analysis: Determine the presence and variant allele frequency of TP53 mutations.
-
Analysis of RB Pathway Alterations
This protocol outlines a general approach to assess the status of the Retinoblastoma (RB) pathway, a potential biomarker for SY-5609. Alterations can include RB1 loss of function mutations or deletions, or alterations in upstream regulators like CCND1/2/3 amplification or CDKN2A deletion.
-
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue or fresh frozen tumor tissue
-
DNA and RNA extraction kits
-
Next-Generation Sequencing (NGS) platform
-
Immunohistochemistry (IHC) reagents
-
Antibodies for IHC: anti-RB1, anti-Cyclin D1, anti-p16INK4a
-
-
Procedure:
-
Genomic Analysis (NGS): a. Extract DNA from tumor tissue. b. Perform whole-exome or targeted sequencing to identify mutations and copy number variations in RB1, CCND1/2/3, and CDKN2A. c. Analyze the sequencing data to identify loss-of-function mutations, deletions, or amplifications in these genes.
-
Immunohistochemistry (IHC): a. Prepare thin sections of FFPE tumor tissue. b. Perform IHC staining for RB1, Cyclin D1, and p16INK4a proteins. c. Assess the protein expression levels and localization. Loss of RB1 protein expression, high Cyclin D1 expression, or loss of p16INK4a expression can indicate RB pathway dysregulation.
-
Integrated Analysis: Combine the genomic and IHC data to provide a comprehensive assessment of the RB pathway status.
-
Conclusion
The landscape of CDK7 inhibitors is rapidly evolving, with several promising candidates in clinical development. This compound demonstrates potent in vitro and in vivo anti-cancer activity. A comprehensive understanding of the biomarkers of response, such as high CDK7 expression, alterations in the RB and TP53 pathways, and MYC amplification, is crucial for the successful clinical development and application of these targeted therapies. This guide provides a comparative framework and detailed methodologies to aid researchers in the continued investigation of this compound and other CDK7 inhibitors, with the ultimate goal of personalizing cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. imtm.cz [imtm.cz]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. benchchem.com [benchchem.com]
- 9. A Study of SY 5609, a Selective CDK7 Inhibitor, in Advanced Solid Tumors [clin.larvol.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Carrick Therapeutics Announces New Clinical Data Supporting [globenewswire.com]
- 12. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for Samuraciclib (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 13. curetoday.com [curetoday.com]
- 14. Phospho-CDK2 (Thr160) Polyclonal Antibody (PA5-12572) [thermofisher.com]
Unlocking Synergistic Lethality: A Comparative Guide to Cdk7-IN-32 and PARP Inhibitor Combination Therapy in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has revolutionized the treatment landscape for ovarian cancer. Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy, particularly in tumors with homologous recombination deficiency (HRD). However, a substantial portion of ovarian cancers are proficient in homologous recombination (HR), limiting the effectiveness of PARP inhibitor monotherapy. This guide explores the compelling preclinical evidence for a synergistic relationship between Cyclin-Dependent Kinase 7 (CDK7) inhibitors, specifically Cdk7-IN-32, and PARP inhibitors, a combination that holds the promise of expanding the utility of PARP inhibitors to a broader patient population.
While direct experimental data for the specific compound this compound in combination with PARP inhibitors is not yet publicly available, this guide will leverage the extensive research conducted with the well-characterized and structurally similar CDK7 inhibitor, THZ1, as a surrogate to illustrate the principles and expected outcomes of this therapeutic strategy. This approach is based on the shared mechanism of action among selective CDK7 inhibitors.
The Rationale for Synergy: Targeting Transcriptional Addiction to Induce "BRCAness"
CDK7 is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1] As a component of the transcription factor IIH (TFIIH), CDK7 is essential for the initiation of transcription by RNA polymerase II.[1] Many cancer cells, including those in ovarian cancer, exhibit a phenomenon known as "transcriptional addiction," where they are highly dependent on the continuous expression of oncogenes and genes involved in critical cellular processes like DNA repair.
By inhibiting CDK7, compounds like this compound can disrupt the transcription of key genes involved in the homologous recombination DNA repair pathway, such as BRCA1, BRCA2, and RAD51.[2] This pharmacologically induced downregulation of HR repair machinery creates a state of "BRCAness" or functional HRD in otherwise HR-proficient cancer cells.[2] This acquired vulnerability makes the cancer cells exquisitely sensitive to PARP inhibitors, which function by preventing the repair of single-strand DNA breaks. The accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication, which, in the absence of a functional HR pathway, results in catastrophic DNA damage and cell death—a classic example of synthetic lethality.
Quantitative Analysis of Synergy: In Vitro Evidence
The synergistic effect of combining a CDK7 inhibitor (THZ1) with a PARP inhibitor (Olaparib) has been demonstrated in various HR-proficient ovarian cancer cell lines. The synergy is quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Inhibition of Cell Viability in HR-Proficient Ovarian Cancer Cell Lines
| Cell Line | CDK7 Inhibitor Concentration (nM) | Olaparib (µM) | Cell Viability Inhibition (%) - Single Agent | Cell Viability Inhibition (%) - Combination | Combination Index (CI) |
| OVCAR3 | THZ1 (25) | 5 | 15% (THZ1), 20% (Olaparib) | 65% | < 1 (Synergistic) |
| THZ1 (50) | 5 | 30% (THZ1), 20% (Olaparib) | 85% | < 1 (Strongly Synergistic) | |
| OVCAR5 | THZ1 (12.5) | 2.5 | 10% (THZ1), 15% (Olaparib) | 55% | < 1 (Synergistic) |
| THZ1 (25) | 2.5 | 25% (THZ1), 15% (Olaparib) | 78% | < 1 (Strongly Synergistic) |
Data presented is representative of findings from studies using the CDK7 inhibitor THZ1 and the PARP inhibitor Olaparib.[2] The exact values for this compound would require direct experimental validation.
Experimental Protocols: A Guide to Assessing Synergy
The following are detailed methodologies for key experiments used to evaluate the synergistic effects of this compound and PARP inhibitors.
Cell Viability Assay (Resazurin Reduction Assay)
This assay measures the metabolic activity of viable cells to determine the cytotoxic effects of the drug combination.
Protocol:
-
Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR3, OVCAR5) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a matrix of concentrations of this compound and a PARP inhibitor, both alone and in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Resazurin (B115843) Addition: Add resazurin solution to each well to a final concentration of 0.15 mg/mL and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence of the reduced resorufin (B1680543) product using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and calculate the Combination Index (CI) using software like CompuSyn.
Western Blot Analysis for DNA Damage and Apoptosis Markers
This technique is used to detect changes in the protein levels of key markers of DNA damage (γH2AX) and apoptosis (cleaved PARP).
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, a PARP inhibitor, or the combination for a specified time (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against γH2AX (a marker of DNA double-strand breaks) and cleaved PARP (a marker of apoptosis). Also, probe for a loading control like β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Synergy: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and experimental processes involved in the study of this compound and PARP inhibitor synergy.
Caption: Experimental workflow for assessing the synergy of this compound and PARP inhibitors.
Caption: Mechanism of synergy between this compound and PARP inhibitors in ovarian cancer.
Conclusion and Future Directions
The combination of CDK7 inhibitors, such as this compound, with PARP inhibitors represents a highly promising therapeutic strategy for ovarian cancer. By inducing a state of homologous recombination deficiency, this combination has the potential to sensitize HR-proficient tumors to PARP inhibition, thereby expanding the patient population that could benefit from this class of drugs. The preclinical data, primarily from studies with THZ1, provide a strong rationale for the clinical investigation of this combination.
Future research should focus on direct in vitro and in vivo studies with this compound to confirm and quantify its synergistic effects with various PARP inhibitors in a panel of ovarian cancer models. Furthermore, the identification of predictive biomarkers beyond HR status will be crucial for patient stratification and the successful clinical translation of this innovative therapeutic approach. This guide serves as a foundational resource for researchers dedicated to advancing novel combination therapies for ovarian cancer.
References
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Covalent and Non-Covalent CDK7 Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of acquired resistance to targeted therapies is paramount. This guide provides a comparative analysis of cross-resistance profiles between different classes of Cyclin-Dependent Kinase 7 (CDK7) inhibitors, offering insights supported by experimental data and detailed methodologies.
CDK7 is a critical regulator of both the cell cycle and transcription, making it a compelling target in oncology.[1][2][3] Small molecule inhibitors of CDK7 are broadly categorized into two main classes: non-covalent (ATP-competitive) and covalent inhibitors. While both have shown promise, the emergence of resistance presents a clinical challenge. Understanding the patterns of cross-resistance between these classes is crucial for developing effective sequential and combination therapeutic strategies.
Mechanisms of Action and Resistance
CDK7, as part of the CDK-activating kinase (CAK) complex, phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][3][4] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the initiation and elongation phases of transcription.[3][5][6]
Non-covalent CDK7 inhibitors act by competing with ATP for binding to the kinase domain of CDK7. Resistance to this class of inhibitors can arise from specific mutations within this binding pocket. A key example is the acquisition of a D97N mutation in the CDK7 gene, which has been observed in prostate cancer cells made resistant to the non-covalent inhibitor Samuraciclib.[1][7][8] This mutation reduces the binding affinity of non-covalent inhibitors.[1][7][8]
Covalent CDK7 inhibitors , such as THZ1 and SY-1365, form an irreversible bond with a specific cysteine residue (C312) located outside the canonical ATP-binding site.[7] This distinct mechanism of action can circumvent resistance mediated by mutations in the ATP-binding pocket.[1][7][8] However, resistance to covalent inhibitors can also develop, primarily through the upregulation of multidrug resistance transporters like ABCB1 and ABCG2, which actively efflux the drug from the cell.[2]
Cross-Resistance Profiles
The differing mechanisms of action and resistance for covalent and non-covalent CDK7 inhibitors lead to distinct cross-resistance profiles.
Table 1: Cross-Resistance of Non-Covalent CDK7 Inhibitor-Resistant Cells
| Resistant Cell Line | Mechanism of Resistance | Cross-Resistance to other Non-Covalent Inhibitors (e.g., LDC4297, SY-5609) | Sensitivity to Covalent Inhibitors (e.g., THZ1, SY-1365, YKL-5-124) | Reference |
| 22Rv1-SamR (Prostate Cancer) | Acquired CDK7 D97N mutation | Resistant | Sensitive | [1] |
Table 2: Cross-Resistance of Covalent CDK7 Inhibitor-Resistant Cells
| Resistant Cell Line | Mechanism of Resistance | Cross-Resistance to other Covalent Inhibitors (e.g., THZ531) | Sensitivity to Non-Covalent Inhibitors | Sensitivity to Pan-CDK inhibitors (e.g., Dinaciclib) | Reference |
| THZ1-resistant Neuroblastoma and Lung Cancer cells | Upregulation of ABCB1 and ABCG2 multidrug transporters | Resistant | Not explicitly stated, but likely sensitive if not substrates of the transporter | Resistant (if also a substrate, e.g., Dinaciclib) | [2] |
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the CDK7 signaling pathway and the mechanisms of resistance to different inhibitor classes.
Caption: Overview of CDK7's dual roles in transcriptional regulation and cell cycle control.
Caption: Key mechanisms of acquired resistance to CDK7 inhibitors.
Experimental Protocols
To assess cross-resistance profiles of novel CDK7 inhibitors, the following experimental workflows are recommended.
Generation of Inhibitor-Resistant Cell Lines
-
Objective: To develop cell lines with acquired resistance to a specific CDK7 inhibitor.
-
Protocol:
-
Select a cancer cell line of interest.
-
Culture the cells in the continuous presence of the CDK7 inhibitor, starting at a low concentration (e.g., IC20).
-
Gradually increase the inhibitor concentration over several months as cells develop resistance and are able to proliferate.
-
Isolate and expand resistant clones.
-
Confirm resistance by comparing the IC50 value of the resistant line to the parental cell line using a cell viability assay.
-
Cell Viability Assay for Cross-Resistance Profiling
-
Objective: To determine the sensitivity of parental and resistant cell lines to a panel of kinase inhibitors.
-
Protocol:
-
Seed parental and resistant cells in 96-well plates.
-
Treat the cells with a serial dilution of various kinase inhibitors (including different covalent and non-covalent CDK7 inhibitors, as well as inhibitors of other kinases).
-
After a set incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 values for each inhibitor in both parental and resistant cell lines.
-
A significant increase in the IC50 value in the resistant line compared to the parental line indicates resistance.
-
Western Blot Analysis of Target Engagement and Downstream Signaling
-
Objective: To confirm target inhibition and assess the impact on downstream signaling pathways.
-
Protocol:
-
Treat parental and resistant cells with various concentrations of CDK7 inhibitors for a defined period (e.g., 6 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-RNA Pol II (Ser5/7), total RNA Pol II, phospho-CDK2 (T160), total CDK2, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Reduced phosphorylation of RNA Pol II and CDK2 indicates on-target activity of the CDK7 inhibitor.
-
Gene Sequencing and Expression Analysis for Resistance Mechanisms
-
Objective: To identify the molecular basis of resistance.
-
Protocol:
-
For suspected on-target mutations: Extract genomic DNA from parental and resistant cells. Amplify and sequence the coding region of the CDK7 gene to identify potential mutations.
-
For suspected transporter-mediated resistance: Extract RNA from parental and resistant cells. Perform quantitative real-time PCR (qRT-PCR) or RNA-sequencing to assess the expression levels of genes encoding multidrug transporters (e.g., ABCB1, ABCG2).
-
Caption: Workflow for characterizing cross-resistance to CDK7 inhibitors.
Conclusion
The landscape of CDK7 inhibitor development is evolving, with both covalent and non-covalent inhibitors demonstrating therapeutic potential. Acquired resistance, however, remains a significant hurdle. The data clearly indicate that the mechanism of resistance is intrinsically linked to the class of the inhibitor. Cells resistant to non-covalent inhibitors due to on-target mutations in the ATP-binding site can retain sensitivity to covalent inhibitors. Conversely, resistance to covalent inhibitors can be driven by mechanisms such as drug efflux, which may also confer resistance to other kinase inhibitors that are substrates of the same transporters. A thorough understanding of these cross-resistance patterns is essential for the rational design of clinical trials and the development of strategies to overcome therapeutic resistance in patients treated with CDK7 inhibitors.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Cdk7-IN-32 Versus Standard Chemotherapy in In Vivo Models
In the landscape of oncology drug development, the quest for targeted therapies with improved efficacy and reduced toxicity remains paramount. This guide provides a comparative analysis of the preclinical in vivo performance of the novel Cyclin-dependent kinase 7 (CDK7) inhibitor, Cdk7-IN-32, against standard-of-care chemotherapy regimens for colorectal and triple-negative breast cancers.
Executive Summary: Preclinical data sourced from chemical suppliers indicates that this compound demonstrates significant tumor growth inhibition in a colorectal cancer xenograft model. While direct comparative studies are limited, this guide consolidates available in vivo data for this compound and standard chemotherapies, offering a preliminary assessment of their relative efficacy and toxicity profiles in animal models. A notable gap in the currently available public information is the in vivo toxicity profile of this compound.
In Vivo Efficacy: A Comparative Look
Quantitative data on the in vivo efficacy of this compound and standard chemotherapy agents are summarized below. The data for this compound is derived from a study in a colorectal carcinoma xenograft model, while the data for standard chemotherapies are from representative studies in relevant cancer models.
Table 1: Comparative In Vivo Efficacy of this compound and Standard Chemotherapy
| Treatment Agent | Cancer Model | Animal Model | Dosage and Administration | Treatment Duration | Key Efficacy Outcome |
| This compound | HCT116 (Colorectal Carcinoma) | Male BALB/c nude mice | 25 mg/kg, oral (p.o.), once daily (qd) | 21 days | 81.9% Tumor Growth Inhibition (TGI)[1][2][3][4] |
| FOLFOX (5-FU + Oxaliplatin) | HCT116 (Colorectal Carcinoma) | Nude mice | 5-FU (20 mg/kg, i.p.) and Oxaliplatin (7.5 mg/kg, i.p.), schedule not specified | Not specified | Significant tumor growth delay[5] |
| Paclitaxel (B517696) | MDA-MB-231 (Triple-Negative Breast Cancer) | Nude mice | 20 mg/kg, intravenous (i.v.) | 10 days | Significant reduction in tumor volume[6] |
| Doxorubicin + Cyclophosphamide (B585) | MDA-MB-231 (Triple-Negative Breast Cancer) | Not specified | Not specified | Not specified | Combination therapy is a standard of care[7] |
In Vivo Toxicity Profile
Table 2: Comparative In Vivo Toxicity of this compound and Standard Chemotherapy
| Treatment Agent | Animal Model | Observed Toxicities |
| This compound | Male ICR mice (for PK) | No specific toxicity data available. Pharmacokinetic studies suggest "good advantages".[1][2][3][4] |
| FOLFOX (5-FU + Oxaliplatin) | Mice | Myelosuppression, gastrointestinal toxicity, and peripheral neuropathy are known side effects in clinical use. |
| Paclitaxel | Mice | Myelosuppression, peripheral neuropathy, and hypersensitivity reactions are common. |
| Doxorubicin + Cyclophosphamide | Mice | Cardiotoxicity (doxorubicin), myelosuppression, and hemorrhagic cystitis (cyclophosphamide) are significant concerns. |
Mechanism of Action: A Tale of Two Strategies
This compound and standard chemotherapies employ fundamentally different mechanisms to combat cancer.
This compound: As a selective inhibitor of CDK7, this compound targets a key enzyme involved in both the regulation of the cell cycle and transcription. By inhibiting CDK7, it disrupts the cellular machinery responsible for cell division and the expression of genes crucial for cancer cell survival and proliferation.
Standard Chemotherapy:
-
Paclitaxel: A taxane (B156437) that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Doxorubicin: An anthracycline that intercalates into DNA, inhibiting topoisomerase II and generating free radicals, ultimately leading to DNA damage and cell death.
-
Cyclophosphamide: An alkylating agent that cross-links DNA, interfering with DNA replication and transcription.
-
FOLFOX (5-Fluorouracil and Oxaliplatin): 5-FU is a pyrimidine (B1678525) analog that inhibits thymidylate synthase, disrupting DNA synthesis. Oxaliplatin is a platinum-based agent that forms DNA adducts, inhibiting DNA replication and transcription.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for the in vivo xenograft studies cited in this guide. Specific details may vary between individual studies.
This compound in HCT116 Xenograft Model
-
Cell Culture: HCT116 human colorectal carcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Male BALB/c nude mice, 6-8 weeks old, are used.
-
Tumor Implantation: 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured every 2-3 days with calipers once they become palpable. The formula (Length x Width^2)/2 is used to calculate tumor volume.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups. This compound is administered orally at a dose of 25 mg/kg once daily for 21 days. The control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.
Standard Chemotherapy in Xenograft Models
FOLFOX in HCT116 Xenograft Model:
-
Cell Culture and Implantation: As described for the this compound protocol.
-
Treatment: Once tumors are established, mice are treated with a combination of 5-Fluorouracil (e.g., 20 mg/kg, intraperitoneally) and Oxaliplatin (e.g., 7.5 mg/kg, intraperitoneally). The dosing schedule can vary but is typically administered in cycles.
-
Efficacy and Toxicity Assessment: Tumor growth and signs of toxicity (e.g., weight loss, changes in behavior) are monitored.
Paclitaxel in MDA-MB-231 Xenograft Model:
-
Cell Culture: MDA-MB-231 human triple-negative breast cancer cells are used.
-
Animal Model: Female immunodeficient mice (e.g., nude or SCID) are used.
-
Tumor Implantation: MDA-MB-231 cells are injected into the mammary fat pad or subcutaneously.
-
Treatment: Once tumors are established, paclitaxel is administered, for example, at 20 mg/kg intravenously.
-
Efficacy and Toxicity Assessment: Tumor volume, body weight, and overall health are monitored.
Doxorubicin and Cyclophosphamide in MDA-MB-231 Xenograft Model:
-
Cell Culture and Implantation: As described for the paclitaxel protocol.
-
Treatment: Doxorubicin and cyclophosphamide are administered in combination, with dosages and schedules determined by the specific study design.
-
Efficacy and Toxicity Assessment: Tumor growth and signs of systemic toxicity are monitored.
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. The data presented is based on publicly available information from preclinical studies and may not be directly comparable due to variations in experimental design. Further research is needed to fully elucidate the comparative efficacy and toxicity of this compound and standard chemotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK7-IN-8 | CDK7抑制剂 | MCE [medchemexpress.cn]
- 3. CDK7-IN-8 | CDK7抑制剂 | CAS 2654003-64-0 | 美国InvivoChem [invivochem.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cdk7-IN-32: A Guide for Laboratory Professionals
The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. Cdk7-IN-32, a potent cyclin-dependent kinase 7 (CDK7) inhibitor, requires careful handling and disposal due to its potential biological activity. This guide provides essential information and procedural steps for the safe and proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
General Chemical Waste Disposal Procedures
While a specific Safety Data Sheet (SDS) for this compound was not found, the following general procedures for the disposal of laboratory chemical waste should be strictly followed. It is imperative to consult the official SDS for this compound from the supplier for specific handling and disposal instructions.
1. Identification and Classification:
-
Treat all waste containing this compound as hazardous waste.[1][2]
-
This includes pure this compound, solutions containing the compound, and any contaminated labware such as pipette tips, tubes, and glassware.[1]
2. Segregation of Waste:
-
Do not mix this compound waste with other types of waste.[3]
-
Store it in designated, clearly labeled hazardous waste containers.[1][4]
-
Keep incompatible wastes segregated to prevent dangerous chemical reactions.[1][4] For instance, store acids and bases separately.[4]
3. Waste Container Management:
-
Use containers that are in good condition, free of leaks or cracks, and compatible with the chemical waste.[1][4]
-
Containers must be kept securely closed except when adding waste.[1][4]
-
Each container must be affixed with a completed hazardous waste label, clearly stating "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., toxic).[1][4] Chemical formulas or abbreviations are not acceptable.[1]
4. Storage of Chemical Waste:
-
Store hazardous waste in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.[4]
-
This area should be inspected weekly for any signs of leakage.[4]
-
Ensure that partially filled containers remain closed and are removed from the SAA within one year, or within three days of becoming full.[4]
5. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent capable of removing the chemical.[1]
-
The rinsate must be collected and treated as hazardous waste.[1][2]
-
After triple-rinsing, the container can be disposed of in the regular trash after defacing the original label.[1][2]
6. Professional Disposal:
-
All hazardous waste, including this compound waste and the collected rinsate, must be disposed of through a licensed hazardous waste disposal service.[2][5]
-
Do not discharge this compound waste down the drain or dispose of it by evaporation in a fume hood.[2]
-
Contact your institution's Environmental Health and Safety (EHS) or a certified waste disposal company to schedule a pickup.[1][5]
Quantitative Data for Disposal
The following table provides illustrative quantitative data that may be found on a Safety Data Sheet and is relevant for disposal procedures. Users must verify these values with the specific SDS for this compound.
| Parameter | Value | Significance for Disposal |
| pH (of a solution) | Not Available | Determines if neutralization is required before disposal.[4] |
| Boiling Point | Not Available | Relevant for assessing volatility and potential for airborne exposure. |
| Solubility | Not Available | Informs the choice of solvent for decontamination and cleaning. |
| LD50 (Lethal Dose, 50%) | Not Available | Indicates acute toxicity and informs handling precautions. |
CDK7 Signaling Pathway
Cyclin-dependent kinase 7 (CDK7) is a key regulator of both the cell cycle and transcription. It functions as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[6][7] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, which is crucial for transcription initiation.[7][8]
Caption: The dual role of CDK7 in cell cycle progression and transcription, and its inhibition by this compound.
Chemical Waste Disposal Workflow
The proper disposal of chemical waste follows a structured workflow to ensure safety and compliance. This process begins with the generation of waste and ends with its removal by a certified disposal service.
Caption: A step-by-step workflow for the safe disposal of hazardous laboratory chemical waste.
Disclaimer: The information provided here is based on general laboratory safety and waste disposal guidelines. It is not a substitute for the specific instructions found in the Safety Data Sheet (SDS) for this compound. Always obtain and review the SDS from your chemical supplier before handling and disposing of any chemical. Adherence to all local, state, and federal regulations regarding hazardous waste disposal is mandatory.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. vumc.org [vumc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Cdk7-IN-32
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cdk7-IN-32. As a potent, research-grade kinase inhibitor, this compound should be handled with a high degree of caution, treating it as a potentially hazardous compound. The following procedures and recommendations are based on general best practices for handling similar small molecule kinase inhibitors to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The required level of protection varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield.[1] - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[1][2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields.[1][2] - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Guidance
A systematic approach is essential for the safe management of this compound within the laboratory.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions on the product datasheet and store accordingly, typically at -20°C.[2]
-
Store the compound in a clearly labeled, designated, and secure location, segregated from incompatible materials.[2]
2. Handling and Experimental Use:
-
Designated Area: All work with this compound, especially with the solid form and concentrated solutions, must be conducted in a designated and clearly marked area, such as a certified chemical fume hood.[1]
-
Weighing: Handle the solid compound carefully within a fume hood to prevent the generation and inhalation of dust.[1][2] Use dedicated spatulas and weighing boats.
-
Solution Preparation: Slowly add the solvent (e.g., DMSO) to the vial containing the solid this compound to avoid splashing.[2]
-
Contamination Prevention: Use dedicated laboratory equipment (spatulas, glassware, etc.). If this is not feasible, thoroughly decontaminate all equipment after use.[1]
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
3. Disposal Plan:
All waste materials contaminated with this compound must be treated and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][3]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with the compound. These items should be placed in a designated, sealed, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Unused solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.[2][3] Do not pour down the drain. [2]
-
Contaminated Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a puncture-resistant sharps container that is labeled for hazardous chemical waste.[3]
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
